LpxH-IN-AZ1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3S/c1-15(28)27-8-7-16-13-19(5-6-20(16)27)31(29,30)26-11-9-25(10-12-26)18-4-2-3-17(14-18)21(22,23)24/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTCXCIMCOKGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LpxH-IN-AZ1: A Technical Guide to its Mechanism of Action in E. coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH) is a critical component in the biosynthesis of lipid A, an essential constituent of the outer membrane of most Gram-negative bacteria. Its absence in humans makes it an attractive target for the development of novel antibiotics. LpxH-IN-AZ1, a sulfonyl piperazine-based inhibitor, has been identified as a potent antagonist of LpxH. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its derivatives in Escherichia coli, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction: The Critical Role of LpxH in Lipid A Biosynthesis
Gram-negative bacteria are characterized by an outer membrane that serves as a formidable permeability barrier, contributing to their intrinsic resistance to many antibiotics.[1][2] The outer leaflet of this membrane is primarily composed of lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability.[1][3] The biosynthesis of lipid A occurs via the Raetz pathway, a conserved nine-step enzymatic cascade.[1][3][4]
LpxH catalyzes the fourth step in this pathway: the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[5][6] This step is the first committed membrane-associated reaction in the pathway.[1][6] The essentiality of LpxH in approximately 70% of Gram-negative bacteria, including clinically important Enterobacterales like E. coli and Klebsiella pneumoniae, underscores its potential as a broad-spectrum antibiotic target.[1][3][7] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of the toxic intermediate UDP-DAGn in the inner membrane, resulting in a dual mechanism of bacterial killing.[1][3]
Mechanism of Action of this compound
This compound, hereafter referred to as AZ1, is a sulfonyl piperazine compound identified through high-throughput phenotypic screening.[3][7] Structural and biochemical studies have revealed that AZ1 does not bind to the active site of LpxH. Instead, it occupies the L-shaped acyl chain-binding chamber of the enzyme.[8][9]
The key features of the AZ1-LpxH interaction are:
-
The indoline ring of AZ1 is situated adjacent to the active site.
-
The sulfonyl group creates a distinct kink in the molecule's conformation.
-
The N-CF3-phenyl substituted piperazine group extends towards the far side of the acyl chain-binding chamber.[8]
This binding mode competitively inhibits the binding of the natural substrate, UDP-DAGn. The inhibition constant (Ki) for AZ1 against K. pneumoniae LpxH is approximately 145 nM, and it exhibits competitive inhibition.[9]
Subsequent research has focused on optimizing the AZ1 scaffold to enhance its potency and antibacterial activity. Derivatives with modifications to the phenyl ring and the N-acetyl indoline group have demonstrated significantly improved inhibition of LpxH and potent activity against wild-type Enterobacterales.[1][3][8]
Quantitative Data: Inhibitory Potency and Antibacterial Activity
The inhibitory activity of AZ1 and its analogs against E. coli LpxH is typically quantified by the half-maximal inhibitory concentration (IC50), while their antibacterial efficacy is measured by the minimum inhibitory concentration (MIC).
Table 1: In Vitro Inhibition of E. coli LpxH by AZ1 and its Analogs
| Compound | IC50 (nM) against E. coli LpxH | Fold Improvement over AZ1 | Reference |
| AZ1 | 140 - 360 | - | [3][8][10] |
| JH-LPH-28 | 83 | 1.7 | [8] |
| JH-LPH-33 | 46 | 3.0 | [8] |
| JH-LPH-86 | 85 | 4.2 | [1][3] |
| JH-LPH-90 | 112 | 3.2 | [1][3] |
| JH-LPH-92 | 4.6 | 78.3 | [1][3] |
| JH-LPH-97 | 7.6 | 47.4 | [1][3] |
| JH-LPH-106 | 0.058 | 6207 | [1][3] |
| JH-LPH-107 | 0.13 | 2769 | [1][3] |
| EBL-3647 | 2.2 | 163.6 | [3] |
| EBL-3599 | 3.5 | 102.9 | [3] |
Table 2: Minimum Inhibitory Concentrations (MIC) of AZ1 and Analogs against E. coli
| Compound | MIC (µg/mL) against E. coli ATCC 25922 | Conditions | Reference |
| AZ1 | >64 | Standard | [8] |
| AZ1 | 2.3 | + 10 µg/mL PMBN | [8] |
| JH-LPH-33 | >64 | Standard | [8] |
| JH-LPH-106 | 0.63 | Standard | [3] |
| JH-LPH-107 | 0.31 | Standard | [1][3] |
| EBL-3647 | 2.0 | Standard | [1] |
| EBL-3599 | 2.0 | Standard | [1] |
PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.
Experimental Protocols
LpxE-Coupled Malachite Green Assay for LpxH Activity
This non-radioactive, colorimetric assay provides a robust method for determining LpxH activity and inhibition.[10][11]
Principle: LpxH hydrolyzes UDP-DAGn to lipid X and UMP. The subsequent addition of Aquifex aeolicus lipid A 1-phosphatase (LpxE) quantitatively removes the 1-phosphate from lipid X, releasing inorganic phosphate (Pi). The released Pi is then quantified using a malachite green-based colorimetric reagent.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, and 1 mM MnCl2.
-
Inhibitor and Enzyme Incubation:
-
In a 96-well plate, add varying concentrations of the test inhibitor (e.g., this compound).
-
Add purified E. coli LpxH enzyme to each well.
-
Incubate for a defined period at 37°C.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, UDP-DAGn (typically at a concentration near its KM, which is 61.7 µM for E. coli LpxH).[1]
-
Quenching: Stop the LpxH reaction by adding EDTA to chelate the Mn2+ ions essential for LpxH activity.[10]
-
LpxE Addition: Add purified LpxE to the quenched reaction mixture to convert lipid X to DAGn and inorganic phosphate.
-
Colorimetric Detection:
-
Add the malachite green reagent to the wells. This reagent forms a complex with free phosphate, resulting in a color change.[10]
-
Measure the absorbance at a specific wavelength (typically around 620-650 nm) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[10]
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is the standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.[3][12]
Protocol:
-
Bacterial Culture Preparation: Grow an overnight culture of E. coli (e.g., ATCC 25922) in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. Further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution of Inhibitor: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound (this compound or its analogs) in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
(Optional) Viability Staining: To confirm bactericidal or bacteriostatic activity, a viability stain such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added. Living cells will reduce the yellow MTT to purple formazan.[3][12]
Visualizing the Mechanism and Workflows
The Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition
Caption: The Raetz pathway of lipid A biosynthesis in E. coli and the point of inhibition by this compound.
Experimental Workflow for the LpxE-Coupled Malachite Green Assay
Caption: Workflow of the LpxE-coupled malachite green assay for determining LpxH inhibition.
Conclusion and Future Directions
This compound and its derivatives represent a promising new class of antibiotics targeting a clinically unexploited pathway essential for the viability of many pathogenic Gram-negative bacteria. The mechanism of action, involving the allosteric inhibition of LpxH and the subsequent disruption of the outer membrane integrity, offers a powerful strategy to combat antibiotic resistance. The quantitative data presented herein highlight the remarkable potency of second-generation LpxH inhibitors. The detailed experimental protocols provide a framework for the continued evaluation and optimization of these compounds.
Future research should focus on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors, particularly their ability to penetrate the outer membrane of a broader range of Gram-negative pathogens. Structure-activity relationship (SAR) studies, guided by the crystal structures of LpxH in complex with these inhibitors, will be instrumental in designing next-generation compounds with enhanced efficacy and a favorable safety profile, paving the way for their potential clinical development.
References
- 1. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.duke.edu [sites.duke.edu]
- 11. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LpxH-IN-AZ1: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the inhibitor LpxH-IN-AZ1, its molecular target, and its mechanism of action. It is intended for an audience with a background in biochemistry, microbiology, and pharmaceutical sciences. We will delve into the specifics of the lipid A biosynthetic pathway, present quantitative data on inhibitor potency, and outline the experimental protocols used to derive this information.
The Target: LpxH, an Essential Enzyme in Gram-Negative Bacteria
The molecular target of the inhibitor this compound (commonly referred to as AZ1) is UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) .[1] LpxH is a crucial enzyme conserved in the majority of Gram-negative bacteria, including critical pathogens like Escherichia coli and Klebsiella pneumoniae.[1][2] It belongs to the calcineurin-like phosphoesterase (CLP) family of metalloenzymes and requires a dimanganese metal cluster for its catalytic activity.[3][4]
LpxH plays an indispensable role in the Raetz pathway of lipid A biosynthesis .[3][5] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their viability and structural integrity.[5][6] Because the lipid A pathway is essential for these bacteria and is absent in humans, its enzymes are highly attractive targets for the development of new antibiotics.[2][7]
Inhibition of LpxH presents a dual mechanism of bacterial killing. The primary mechanism is the disruption of lipid A synthesis, which compromises the outer membrane.[1] A secondary, potent mechanism involves the accumulation of toxic lipid A intermediates in the bacterial inner membrane, leading to pathway-independent cell death.[1][3][8] This multifaceted killing action makes LpxH a particularly promising target for combating multidrug-resistant Gram-negative infections.[1]
The Raetz Pathway of Lipid A Biosynthesis
LpxH catalyzes the fourth committed step in the biosynthesis of lipid A.[2][4] The pathway begins with the acylation of UDP-GlcNAc and proceeds through a series of enzymatic steps to produce lipid A, which is then transported to the outer membrane. The inhibition of LpxH creates a bottleneck, halting the pathway and leading to the effects described above.
Quantitative Inhibitory Data
This compound was identified through a high-throughput phenotypic screen by AstraZeneca.[6][9] While AZ1 itself showed modest activity, particularly against wild-type bacterial strains, it served as a critical scaffold for developing significantly more potent inhibitors.[2] The tables below summarize the inhibitory activity of AZ1 and several key analogs against LpxH enzymes and various bacterial strains.
Table 1: In Vitro Enzyme Inhibition Data (IC₅₀)
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| This compound | E. coli LpxH | 0.14 | [10] |
| K. pneumoniae LpxH | 0.36 | [10] | |
| JH-LPH-28 | E. coli LpxH | 0.083 | [10] |
| K. pneumoniae LpxH | 0.11 | [10] | |
| JH-LPH-33 | E. coli LpxH | 0.026 | [10] |
| K. pneumoniae LpxH | 0.026 | [10] | |
| This compound | E. coli LpxH | 0.147 ± 0.002 | [11] |
| JH-LPH-86 | K. pneumoniae LpxH | 0.085 | [6] |
| JH-LPH-90 | K. pneumoniae LpxH | 0.112 | [6] |
| JH-LPH-92 | K. pneumoniae LpxH | 0.0046 | [6][9] |
| JH-LPH-106 | E. coli LpxH | 0.000058 | [6][9] |
| K. pneumoniae LpxH | 0.000044 | [6][9] | |
| JH-LPH-107 | E. coli LpxH | 0.00013 | [6][9] |
| | K. pneumoniae LpxH | 0.00013 |[6][9] |
Table 2: In Vitro Enzyme Inhibition Data (Kᵢ)
| Compound | Target Enzyme | Kᵢ (nM) | Source |
|---|---|---|---|
| JH-LPH-33 | K. pneumoniae LpxH | ~10 | [3] |
| This compound | K. pneumoniae LpxH | ~145 | [3] |
| JH-LPH-45 (8) | K. pneumoniae LpxH | 7.3 | [8] |
| JH-LPH-50 (13) | K. pneumoniae LpxH | 3.1 | [8] |
| JH-LPH-106 | E. coli & K. pneumoniae LpxH | 0.02 - 0.05 | [6] |
| JH-LPH-107 | E. coli & K. pneumoniae LpxH | 0.02 - 0.05 |[6] |
Table 3: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Notes | Source |
|---|---|---|---|---|
| This compound | K. pneumoniae | >64 | [3] | |
| JH-LPH-33 | K. pneumoniae | 1.6 | [3] | |
| This compound | E. coli (efflux-defective) | - | Active only on efflux-defective strains | [2] |
| JH-LPH-33 | E. coli (WT) | - | No stand-alone activity | [3] |
| | E. coli (WT) + PMBN | Sub-µg/mL range | PMBN enhances outer membrane permeability |[3] |
Key Experimental Protocols
The characterization of LpxH inhibitors involves several key biochemical and microbiological assays. The detailed protocols for two fundamental experiments are provided below.
This nonradioactive, colorimetric assay is used to determine the enzymatic activity of LpxH and to measure the potency (IC₅₀) of its inhibitors.[11] The assay measures the release of inorganic phosphate (Pᵢ), a byproduct of a coupled enzyme reaction. LpxH first cleaves its substrate (UDP-DAGn) to produce lipid X and UMP. The UMP is then hydrolyzed by the promiscuous lipid A 1-phosphatase, LpxE, which releases Pᵢ. The released Pᵢ is detected by the malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. sites.duke.edu [sites.duke.edu]
LpxH-IN-AZ1: A Technical Guide to the Inhibition of Lipid A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH), a critical component of the lipid A biosynthesis pathway, has emerged as a promising target for novel antibiotics. This technical guide provides an in-depth overview of LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering inhibitor of LpxH. We will explore its mechanism of action, present key quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new antibiotics targeting the lipid A pathway.
Introduction: The Imperative for Novel Gram-Negative Antibiotics
Gram-negative bacteria possess a formidable outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[1] The hydrophobic anchor of LPS, lipid A, is essential for the viability and structural integrity of most of these pathogens.[1][2] The biosynthesis of lipid A occurs via the conserved Raetz pathway, making the enzymes involved in this pathway attractive targets for new antibacterial agents.[1][3]
LpxH is a peripheral membrane enzyme that catalyzes a late-stage step in the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[4] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic intermediates, resulting in a dual mechanism of bacterial killing.[4][5] this compound, a sulfonyl piperazine compound discovered by AstraZeneca, was the first identified inhibitor of this enzyme and has served as a foundational scaffold for the development of more potent derivatives.[4][6]
The Raetz Pathway and the Role of LpxH
The biosynthesis of lipid A is a nine-step enzymatic cascade that takes place on the cytoplasmic face of the inner membrane.[7][8] The pathway begins with the acylation of UDP-N-acetylglucosamine and proceeds through a series of enzymatic modifications to generate the core lipid A structure.
Figure 1: The Raetz Pathway of Lipid A Biosynthesis in E. coli.
As depicted in Figure 1, LpxH catalyzes a pivotal step in the pathway.[4] Its inhibition leads to the accumulation of UDP-2,3-diacylglucosamine, a toxic intermediate for the bacterium.[5]
This compound: Mechanism of Inhibition
This compound is a non-competitive inhibitor that binds to a hydrophobic, L-shaped acyl chain-binding chamber within the LpxH enzyme, adjacent to the active site.[9][10] This binding pocket accommodates the acyl chains of the UDP-2,3-diacylglucosamine substrate.[11] The crystal structure of Klebsiella pneumoniae LpxH in complex with AZ1 reveals that the inhibitor's indoline ring is situated near the active site, while the trifluoromethyl-phenyl substituted piperazine group extends into the deeper part of the binding chamber.[9][10]
Figure 2: Mechanism of LpxH Inhibition by this compound.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its more advanced analogs has been quantified through various enzymatic and cell-based assays. The following tables summarize key data from published studies.
Table 1: In Vitro LpxH Enzymatic Inhibition
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method | Reference |
| This compound | E. coli LpxH | 140 - 147 | Malachite Green / 32P TLC | [9][12] |
| K. pneumoniae LpxH | 360 | Malachite Green | [3][9] | |
| JH-LPH-28 | E. coli LpxH | 83 | Malachite Green | [9] |
| K. pneumoniae LpxH | 110 | Malachite Green | [9] | |
| JH-LPH-33 | E. coli LpxH | 46 | Malachite Green | [9] |
| K. pneumoniae LpxH | 26 | Malachite Green | [9] | |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6 | Enzyme-coupled assay | [3] |
| JH-LPH-97 | K. pneumoniae LpxH | 7.6 | Enzyme-coupled assay | [3] |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | Enzyme-coupled assay | [5] |
| E. coli LpxH | 0.058 | Enzyme-coupled assay | [5] | |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | Enzyme-coupled assay | [5] |
| E. coli LpxH | 0.13 | Enzyme-coupled assay | [5] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | K. pneumoniae (wild-type) | >64 | [11] |
| JH-LPH-33 | K. pneumoniae (wild-type) | 1.6 | [11] |
| JH-LPH-97 | E. coli 25922 (wild-type) | 13 | [3] |
| JH-LPH-107 | E. coli 25922 (wild-type) | 0.31 | [5] |
| K. pneumoniae 10031 | 0.04 | [5] |
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the evaluation of LpxH inhibitors. Below are summaries of key protocols.
LpxH Enzyme-Coupled Malachite Green Assay
This colorimetric assay provides a non-radioactive method for measuring LpxH activity by detecting the release of inorganic phosphate.[12]
Figure 3: Workflow for the LpxE-Coupled Malachite Green Assay.
Protocol Steps:
-
Reaction Setup: Prepare a reaction mixture containing buffer, detergent (e.g., Triton X-100), MnCl₂, the coupling enzyme LpxE, purified LpxH, and the test inhibitor (this compound or its analogs) dissolved in DMSO.
-
Initiation: Start the reaction by adding the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Incubation: Incubate the reaction at 30°C for a defined period. During this time, LpxH hydrolyzes UDP-DAGn to Lipid X and UMP. The subsequent enzyme, LpxE, then dephosphorylates Lipid X, releasing inorganic phosphate (Pi).
-
Termination: Stop the reaction, typically by adding EDTA.
-
Detection: Add a malachite green-molybdate reagent. This reagent forms a colored complex with the free inorganic phosphate generated by LpxE.
-
Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a spectrophotometer.
-
Analysis: The amount of color development is proportional to the LpxH activity. Compare the absorbance of reactions with the inhibitor to control reactions (with DMSO only) to calculate the percent inhibition and subsequently the IC₅₀ value.[12]
Broth Microdilution MIC Assay
This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[3][5]
Protocol Steps:
-
Bacterial Culture: Grow the test bacterial strain (e.g., E. coli, K. pneumoniae) overnight in a suitable broth medium.
-
Inoculum Preparation: Dilute the overnight culture to a standardized cell density (e.g., an OD₆₀₀ of 0.006) in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in the broth.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density of the wells. Optionally, a viability indicator like resazurin can be added to aid in the determination.[3]
Conclusion and Future Directions
This compound has been instrumental in validating LpxH as a viable target for the development of novel antibiotics against Gram-negative pathogens. While AZ1 itself has modest antibacterial activity, particularly against wild-type strains, it has provided a critical chemical scaffold for structure-based drug design.[4][6] Subsequent optimization efforts have led to the discovery of significantly more potent analogs with impressive in vitro and in vivo efficacy.[3][5][13]
The continued development of LpxH inhibitors represents a promising avenue in the fight against antimicrobial resistance. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their clinical potential, as well as exploring their efficacy against a broader range of clinically relevant Gram-negative pathogens.
References
- 1. A Complete Pathway Model for Lipid A Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. LIPID A MODIFICATION SYSTEMS IN GRAM-NEGATIVE BACTERIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.duke.edu [sites.duke.edu]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
LpxH-IN-AZ1: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of LpxH-IN-AZ1, a novel inhibitor of the lipid A biosynthesis enzyme LpxH. This compound represents a significant development in the search for new antibiotics against multidrug-resistant Gram-negative bacteria.
Introduction: Targeting the Lipid A Pathway
The emergence of widespread antibiotic resistance in Gram-negative pathogens constitutes a major public health crisis, necessitating the development of antibiotics with novel mechanisms of action.[1][2] The biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharides (LPS) in the outer membrane of these bacteria, is an essential process and an attractive target for new drugs.[1][3]
The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH) catalyzes the fourth and committed step in the Raetz pathway of lipid A biosynthesis.[3][4][5] LpxH is conserved in the majority of Gram-negative bacteria, including critical pathogens listed by the World Health Organization.[5][6] Its inhibition not only disrupts the vital pathway for outer membrane construction but also leads to the accumulation of toxic lipid intermediates, providing a dual mechanism of bacterial killing.[4][7] This makes LpxH a particularly promising target for novel antibiotic development.[2][3][6][8]
Discovery of this compound
This compound (commonly referred to as AZ1 in the literature) was identified by AstraZeneca through a high-throughput phenotypic screen.[7][9][10] It is a small molecule inhibitor featuring a sulfonyl piperazine scaffold.[6][7][8] Subsequent studies confirmed that resistance to this compound mapped to the lpxH gene, identifying it as the first reported inhibitor of the LpxH enzyme.[3][5]
Mechanism of Action and Structural Insights
This compound exerts its antibacterial effect by potently inhibiting the enzymatic activity of LpxH.[11] Structural studies have been crucial in elucidating its mechanism. The crystal structure of Klebsiella pneumoniae LpxH in complex with this compound revealed that the inhibitor binds snugly within the L-shaped acyl chain-binding chamber of the enzyme.[7][8]
Key binding features include:
-
The indoline ring is situated adjacent to the active site.
-
The sulfonyl group adopts a sharp kink.
-
The N-CF3-phenyl substituted piperazine group extends to the far side of the binding chamber.[7][8]
Intriguingly, while the crystal structure shows a single conformation, solution-phase ¹⁹F NMR studies revealed the presence of two distinct conformations of the inhibitor when bound to LpxH, suggesting ligand dynamics that could be exploited for further optimization.[7][9][10][12]
Caption: The Raetz pathway for lipid A biosynthesis in Gram-negative bacteria.
Quantitative Data
The inhibitory activity of this compound has been quantified against LpxH from different bacterial species and against whole bacterial cells.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | IC₅₀ (μM) | Reference |
| Klebsiella pneumoniae LpxH | 0.36 | [9][10][11][12] |
| Escherichia coli LpxH | 0.14 | [11][12] |
| Escherichia coli LpxH | 0.147 ± 0.002 | [6] |
Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration)
| Bacterial Strain | MIC (μg/mL) | Notes | Reference |
| Klebsiella pneumoniae | >64 | Wild-type strain | [4] |
| Escherichia coli | - | Active against efflux-deficient strains | [5][8] |
Note: this compound displayed weak to modest activity against wild-type strains, a challenge attributed to limited outer membrane permeability and efflux pumps.[4][5][9]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies.
5.1 LpxH Activity Assay (Enzyme-Coupled Malachite Green Assay)
A nonradioactive, colorimetric assay was developed to measure LpxH activity and inhibition.[3][6] This method is more convenient than traditional radiolabeled substrate assays.
-
Principle: LpxH hydrolyzes its substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), to produce lipid X and UMP.[7] A subsequent coupling enzyme, Aquifex aeolicus lipid A 1-phosphatase (LpxE), is used to quantitatively remove the 1-phosphate from lipid X. The released inorganic phosphate is then detected using a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically.[3]
-
Protocol Outline:
-
The LpxH enzyme is incubated with the inhibitor (e.g., this compound) at various concentrations in a suitable buffer.
-
The substrate, UDP-DAGn, is added to start the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The coupling enzyme, LpxE, is added to the reaction mixture to release inorganic phosphate from the product, lipid X.
-
Malachite green reagent is added, and after a short incubation, the absorbance is measured (e.g., at 620 nm).
-
The amount of phosphate released is proportional to LpxH activity. Dose-response curves are generated to calculate IC₅₀ values.[6]
-
Caption: Workflow for the LpxE-coupled malachite green assay.
5.2 Minimum Inhibitory Concentration (MIC) Assay
Standardized broth microdilution methods were used to determine the antibacterial activity of this compound.
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Protocol Outline:
-
Bacterial cultures grown overnight are diluted to a standard optical density (e.g., OD₆₀₀ of 0.006) in a cation-adjusted Mueller-Hinton broth.
-
The inhibitor is serially diluted in a 96-well plate.
-
The standardized bacterial suspension is added to each well.
-
Plates are incubated at 37°C for 18-22 hours.
-
Bacterial growth is assessed, often by adding a viability indicator like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or by visual inspection. The MIC is the lowest concentration where no growth is observed.[9][10]
-
Lead Optimization and Future Directions
While this compound was a groundbreaking discovery, its limited activity against wild-type bacteria prompted further optimization efforts. The structural and dynamic insights gained from the initial characterization were instrumental in the rational design of more potent analogs.[2][8]
-
Structure-Aided Design: Analysis of the LpxH-AZ1 co-crystal structure and the observation of dual conformations by NMR led to the design of second-generation inhibitors.[7][8]
-
Improved Potency: Analogs such as JH-LPH-33, which incorporated a chloro-substitution, showed dramatically improved potency against the LpxH enzyme and enhanced antibiotic activity against K. pneumoniae.[4][8][9][12] For example, JH-LPH-33 improved the potency of AZ1 by over 13-fold against K. pneumoniae LpxH and reduced the MIC against the whole cell by more than 40-fold.[4][12]
References
- 1. researchgate.net [researchgate.net]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. sites.duke.edu [sites.duke.edu]
- 7. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | Antibacterial | TargetMol [targetmol.com]
- 12. pnas.org [pnas.org]
LpxH-IN-AZ1: A Technical Guide to a Novel Gram-Negative Antibacterial Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
LpxH-IN-AZ1, also known as AZ1, is a pioneering sulfonyl piperazine-based inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane in most Gram-negative bacteria. The inhibition of LpxH not only halts the production of lipid A, a vital component of lipopolysaccharide (LPS), but also leads to the accumulation of toxic intermediate metabolites, resulting in a dual mechanism of bacterial cell death. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound and its analogs, offering valuable insights for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.
Chemical Structure and Properties
This compound is a synthetic molecule characterized by a sulfonyl piperazine scaffold. Its discovery was a significant step forward in validating LpxH as a viable antibacterial target.
Chemical Structure:
-
Core Scaffold: Sulfonyl piperazine
-
Key Substituents: An indoline ring and an N-trifluoromethyl-phenyl substituted piperazine group.[1][2]
The crystal structure of this compound in complex with Klebsiella pneumoniae LpxH reveals that the inhibitor binds snugly within the L-shaped acyl chain-binding chamber of the enzyme.[1][3] The indoline ring is positioned near the active site, while the N-CF3-phenyl substituted piperazine group extends towards the outer region of the binding chamber.[1] A notable feature of its binding is a distinct kink in the sulfonyl group.[1]
Physicochemical Properties:
While comprehensive data on the physicochemical properties of this compound is not extensively published, some information is available:
| Property | Value | Reference |
| Solubility | Soluble in DMSO (4.53 mg/mL, 10 mM) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [4] |
Mechanism of Action and Signaling Pathway
This compound targets the Raetz pathway, the metabolic cascade responsible for the biosynthesis of lipid A. Lipid A is the hydrophobic anchor of LPS, which constitutes the major component of the outer leaflet of the outer membrane of Gram-negative bacteria.
LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[5] By inhibiting LpxH, this compound blocks this essential step, leading to the depletion of lipid A and the disruption of outer membrane biogenesis. Furthermore, the inhibition causes an accumulation of the substrate UDP-2,3-diacylglucosamine, which is believed to be toxic to the bacterial cell, contributing to the potent antibacterial effect.[5]
Biological Activity and Structure-Activity Relationship (SAR)
This compound demonstrates potent inhibitory activity against LpxH from several Gram-negative pathogens, particularly Klebsiella pneumoniae and Escherichia coli.[3][4] However, its whole-cell activity can be limited by factors such as outer membrane permeability and efflux pumps.[3]
Extensive SAR studies have been conducted to improve the potency and pharmacokinetic properties of the sulfonyl piperazine scaffold. These efforts have led to the development of several analogs with enhanced activity.
| Compound | Modification from AZ1 | IC50 (nM) vs K. pneumoniae LpxH | MIC (μg/mL) vs K. pneumoniae | Reference |
| This compound | - | 360 | >64 | [6][7] |
| JH-LPH-33 | Addition of a chloro group to the phenyl ring | ~10 (Ki) | 1.6 | [6][7] |
| JH-LPH-86 | Phenyl ring replaced with a pyridine ring (ortho-N) | 85 | N/A | [2] |
| JH-LPH-90 | Phenyl ring replaced with a pyridine ring (ortho-N) | 112 | N/A | [2] |
| JH-LPH-92 | Pyridine ring with chloro and trifluoromethyl substitutions | 4.6 | N/A | [2] |
| JH-LPH-88 | Phenyl ring replaced with a pyridine ring (para-N) | 3182 | N/A | [2] |
| JH-LPH-89 | Phenyl ring replaced with a pyridine ring (meta-N) | 2464 | N/A | [2] |
The SAR data highlights several key findings:
-
Double Substitution on the Phenyl Ring: The addition of a chloro group to the trifluoromethyl-substituted phenyl ring, as seen in JH-LPH-33, dramatically improves inhibitory potency.[2][6] This is attributed to the chloro group occupying a hydrophobic pocket.[2]
-
Replacement of the Phenyl Ring with Pyridine: Replacing the phenyl ring with a pyridine ring, particularly with the nitrogen at the ortho position (JH-LPH-86 and JH-LPH-90), significantly enhances LpxH inhibition.[2] This is thought to be due to more favorable noncovalent π-π stacking interactions with residue F141 of LpxH.[2]
-
Combined Modifications: Combining the pyridine ring with the dual chloro and trifluoromethyl substitutions (JH-LPH-92) leads to a further substantial increase in potency.[2]
Experimental Protocols
LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)
This assay is a common method to determine the inhibitory activity of compounds against LpxH. It is a coupled enzyme assay that measures the inorganic phosphate released in a subsequent reaction.
Detailed Methodology:
-
Reaction Setup: Prepare two reaction mixtures.
-
Mixture 1: Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM of the substrate UDP-2,3-diacylglucosamine.
-
Mixture 2: Comprises the same buffer but contains the LpxH enzyme (e.g., 20 ng/mL) and a 2x concentration of the inhibitor.[8]
-
-
Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[8]
-
Initiate Reaction: Mix equal volumes of Mixture 1 and Mixture 2 to start the LpxH reaction.
-
LpxE Coupling: After a defined incubation period, add the LpxE enzyme to the reaction. LpxE will hydrolyze the 1-phosphate from the lipid X product of the LpxH reaction, releasing inorganic phosphate (Pi).
-
Detection: Stop the reaction and add a malachite green reagent. This reagent forms a colored complex with the released inorganic phosphate.
-
Measurement: Measure the absorbance of the solution at a wavelength between 620-650 nm. The amount of color development is proportional to the amount of Pi released, and thus to the activity of LpxH.
-
Data Analysis: Calculate the percent inhibition by comparing the absorbance of the inhibitor-containing reactions to a control reaction without any inhibitor. Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.
Crystallography of LpxH in Complex with this compound
Determining the co-crystal structure provides invaluable insights into the binding mode of the inhibitor and facilitates structure-based drug design.
Methodology Overview:
-
Protein Expression and Purification:
-
The gene for K. pneumoniae LpxH is cloned into an expression vector (e.g., a modified pET21b vector with a C-terminal His-tag).[9]
-
The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[3]
-
Protein expression is induced with IPTG.[3]
-
The bacterial cells are harvested, lysed, and the LpxH protein is purified using affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.[3]
-
-
Crystallization:
-
The purified LpxH protein is concentrated.
-
To obtain the complex, this compound is included in the early stages of the purification or added to the purified protein.[3]
-
Crystallization is typically achieved using the hanging drop or sitting drop vapor diffusion method by mixing the protein-inhibitor complex solution with a crystallization screen solution.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement using a known LpxH structure as a search model.
-
The model is refined, and the inhibitor is built into the electron density map.[3]
-
Conclusion
This compound and its subsequent analogs represent a promising new class of antibacterial agents targeting a novel and essential pathway in Gram-negative bacteria. The detailed structural and biochemical understanding of the interaction between these sulfonyl piperazine inhibitors and the LpxH enzyme provides a solid foundation for the rational design of more potent and clinically viable antibiotics. The methodologies and data presented in this guide are intended to support the ongoing research and development efforts aimed at combating the growing threat of multidrug-resistant Gram-negative infections.
References
- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of Sulfonyl Piperazine LpxH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity, mechanism of action, and experimental evaluation of sulfonyl piperazine inhibitors targeting UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria, making it a critical target for the development of novel antibiotics to combat multidrug-resistant pathogens.[1][2][3][4]
Introduction: LpxH as a Novel Antibiotic Target
Gram-negative bacteria possess a protective outer membrane, with its outer leaflet primarily composed of lipopolysaccharide (LPS).[4][5] The membrane anchor of LPS is lipid A, a unique saccharolipid crucial for bacterial viability and a potent trigger of septic shock.[6][7] The biosynthesis of lipid A occurs via the highly conserved Raetz pathway, which involves nine essential enzymes.[2][4]
LpxH catalyzes the fourth and committed step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[8][9][10] Inhibition of LpxH presents a dual-killing mechanism: it not only halts the production of the essential lipid A but also leads to the accumulation of toxic upstream intermediates, making it a highly attractive target for new antibiotics.[3][8][11] The discovery of a sulfonyl piperazine compound, known as AZ1, through a high-throughput screen by AstraZeneca, established the first class of inhibitors targeting LpxH.[1][8][11]
Mechanism of Action and Signaling Pathway
Sulfonyl piperazine inhibitors are competitive inhibitors of LpxH.[12] They function by binding to the L-shaped acyl chain-binding chamber of the enzyme, a site normally occupied by the substrate UDP-DAGn.[1][8] The inhibitor's indoline ring is situated near the active site, while the N-CF3-phenyl substituted piperazine group extends towards the far side of the binding chamber.[1][12] This binding physically obstructs the substrate from accessing the catalytic di-manganese cluster in the active site, thereby preventing the hydrolysis of UDP-DAGn and halting the lipid A biosynthesis pathway.[1][11]
The Raetz pathway is a linear metabolic process essential for the creation of the bacterial outer membrane. The inhibition of LpxH creates a bottleneck, leading to downstream product depletion and upstream substrate accumulation, ultimately compromising the integrity of the outer membrane and leading to cell death.
Caption: The Raetz Pathway for Lipid A synthesis, with LpxH inhibition by sulfonyl piperazines highlighted.
Quantitative Data on Inhibitor Activity
The biological activity of sulfonyl piperazine LpxH inhibitors has been quantified through various enzymatic and cell-based assays. The data reveals a clear structure-activity relationship (SAR), with newer generations of inhibitors showing significant improvements in potency over the initial lead compound, AZ1.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | MIC (μg/mL) vs K. pneumoniae | MIC (μg/mL) vs E. coli | Reference |
| AZ1 | K. pneumoniae LpxH | 360 | - | >64 | >64 (WT), 0.25 (efflux-deficient) | [6] |
| JH-LPH-33 | K. pneumoniae LpxH | - | 10.0 | 64 | - | [1] |
| JH-LPH-86 | K. pneumoniae LpxH | 85 | - | - | - | [6] |
| JH-LPH-90 | K. pneumoniae LpxH | 112 | - | - | - | [6] |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6 | - | 32 | 64 | [6] |
| JH-LPH-93 | K. pneumoniae LpxH | 100 | - | - | - | [6][13] |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | 0.02 | 2 | 4 | [6] |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | 0.05 | 2 | 4 | [6] |
Note: IC50 and Ki values can vary based on assay conditions. MIC values are against wild-type strains unless otherwise noted.
Structure-Activity Relationship (SAR) Development
The evolution of sulfonyl piperazine inhibitors demonstrates a rational, structure-based design approach.
Caption: Logical flow of the structure-activity relationship (SAR) for LpxH inhibitors.
Key findings from SAR studies include:
-
Phenyl Ring Modifications: Adding a chloro-substituent at the meta-position of the trifluoromethyl-substituted phenyl ring, as seen in JH-LPH-33, significantly enhanced potency over AZ1.[1][6] This was guided by NMR studies that revealed two distinct conformations of AZ1 when bound to LpxH.[8][12]
-
Pyridine and Pyrimidine Analogs: Replacing the phenyl ring with a pyridine ring, particularly with the nitrogen at the ortho-position (e.g., JH-LPH-86), dramatically increased potency.[6] This enhancement is attributed to improved interaction with the F141 residue of the LpxH insertion lid.[5][6] However, a pyrimidine ring did not show further improvement.[6][13]
-
N-Acyl Group Modifications: Extending the N-acyl chain to include groups like hydroxamic acid, which can chelate the di-manganese cluster in the active site, has been explored to enhance potency further.[1][11] Compounds like JH-LPH-50 were designed as proof-of-concept for this chelation strategy.[11]
-
Advanced Analogs: The incorporation of an N-methyl-N-phenyl-methanesulfonamide moiety led to compounds JH-LPH-106 and JH-LPH-107, which exhibit nanomolar and sub-nanomolar IC50 values and potent antibiotic activity against wild-type K. pneumoniae and E. coli.[5][6]
Experimental Protocols
The biological activity of sulfonyl piperazine LpxH inhibitors is assessed using a suite of standardized biochemical and microbiological assays.
This nonradioactive, colorimetric assay is used to quantify LpxH enzymatic activity and inhibition.[3]
Caption: Workflow for the LpxE-coupled malachite green assay for LpxH inhibition.
Protocol:
-
Reaction Mixtures: Two separate mixtures are prepared. Mixture 1 contains the buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT), and the substrate UDP-DAGn. Mixture 2 contains the same buffer, the LpxH enzyme (e.g., 10 ng/mL K. pneumoniae LpxH), and the inhibitor at various concentrations.[11][12]
-
Incubation: Both mixtures are pre-incubated at 37°C for 10 minutes.[11]
-
Initiation: The reaction is initiated by adding an equal volume of Mixture 2 to Mixture 1.
-
LpxH Reaction: The mixture is incubated to allow LpxH to hydrolyze UDP-DAGn into lipid X and UMP.
-
Coupled LpxE Reaction: The Aquifex aeolicus lipid A 1-phosphatase (LpxE) is included in the reaction to quantitatively remove the 1-phosphate from the product, lipid X, releasing inorganic phosphate (Pi).[3]
-
Detection: The reaction is quenched, and a malachite green reagent is added. This reagent forms a colored complex with the released inorganic phosphate, which can be quantified by measuring the absorbance at 620 nm.[14] The amount of color is directly proportional to LpxH activity.
This assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.
Protocol:
-
Preparation: The assay is conducted in 96-well plates following protocols adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods.[6][11]
-
Inoculum: Overnight bacterial cultures are diluted in cation-adjusted Mueller-Hinton broth (containing a small percentage of DMSO to solubilize the compounds) to a final optical density at 600 nm (OD600) of approximately 0.006.[6][11][13]
-
Incubation: The diluted bacterial suspension is added to wells containing serial dilutions of the inhibitor.
-
Reading: The plates are incubated at 37°C for 18-22 hours. The MIC is determined as the lowest inhibitor concentration at which there is no visible bacterial growth.[11]
-
Time-Kill Kinetics: This assay determines whether an inhibitor is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). Bacterial viability is measured over time (e.g., 24 hours) in the presence of the inhibitor at concentrations relative to its MIC. For example, JH-LPH-107 was found to be bactericidal, reducing K. pneumoniae viability by over 1000-fold within 6 hours.[6][13]
-
Spontaneous Resistance Mutation Assay: This experiment measures the frequency at which bacteria develop resistance to the inhibitor. It is performed by plating a large number of bacterial cells on agar containing the inhibitor at multiples of the MIC (e.g., 4x and 8x MIC). The low frequency of resistance observed for compounds like JH-LPH-107 (0.9–2.5 × 10⁻⁹) is a highly favorable characteristic.[6][13]
-
In Vitro Safety/Cytotoxicity: To assess potential toxicity to human cells, inhibitors are tested against cell lines like HEK293 or HepG2. A high safety window is indicated when the concentration causing cytotoxicity is significantly greater (e.g., >100-fold) than the antibacterial MIC.[6]
Conclusion
Sulfonyl piperazine LpxH inhibitors represent a highly promising class of novel antibiotics targeting an essential pathway in Gram-negative bacteria. Through a systematic, structure-guided drug design process, researchers have successfully evolved the initial lead compound, AZ1, into highly potent molecules like JH-LPH-107. These next-generation inhibitors demonstrate potent, sub-nanomolar enzymatic inhibition, effective antibacterial activity against wild-type, multidrug-resistant pathogens, a bactericidal mechanism of action, a low propensity for resistance development, and a favorable in vitro safety profile.[6] The detailed understanding of their biological activity and the robust experimental methodologies established for their evaluation provide a solid framework for the continued development of this class of compounds toward clinical application.
References
- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Inhibition, and Regulation of Essential Lipid A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sites.duke.edu [sites.duke.edu]
LpxH-IN-AZ1: A Technical Guide to a Novel Inhibitor Combating Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The novel sulfonyl piperazine compound, LpxH-IN-AZ1, offers a promising new avenue for antibiotic development by targeting a previously unexploited bacterial pathway. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential in combating MDR pathogens. It includes a comprehensive summary of its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the key pathways and experimental workflows.
Introduction: The Imperative for New Antibiotics
The increasing prevalence of multidrug-resistance in Gram-negative bacteria, such as Klebsiella pneumoniae and Escherichia coli, has created an urgent need for new classes of antibiotics.[1] These pathogens possess a formidable outer membrane that acts as a barrier to many existing drugs. A key component of this membrane is lipopolysaccharide (LPS), which is essential for bacterial viability.[1] The biosynthesis of lipid A, the membrane anchor of LPS, is an attractive target for novel antibiotic development.[1]
This compound is a first-in-class inhibitor of LpxH, a crucial enzyme in the lipid A biosynthetic pathway.[2] Its unique mechanism of action, which involves not only the disruption of this essential pathway but also the accumulation of toxic intermediates, makes it a compelling candidate for overcoming existing resistance mechanisms.[3]
This compound: Mechanism of Action
This compound is a sulfonyl piperazine compound that specifically inhibits UDP-2,3-diacylglucosamine hydrolase (LpxH).[4] LpxH is a di-manganese-containing enzyme that catalyzes a critical step in the Raetz pathway of lipid A biosynthesis: the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP.[3][5]
The inhibition of LpxH by this compound has a dual bactericidal effect:
-
Disruption of Lipid A Biosynthesis: By blocking LpxH, the compound halts the production of lipid A, preventing the formation of a functional outer membrane.[1]
-
Accumulation of Toxic Intermediates: The inhibition of LpxH leads to the buildup of its substrate, UDP-2,3-diacylglucosamine, in the bacterial inner membrane, which is toxic to the cell.[3]
This dual mechanism of action makes the development of resistance to LpxH inhibitors more challenging for bacteria.
The Raetz Pathway of Lipid A Biosynthesis
The following diagram illustrates the Raetz pathway and the point of inhibition by this compound and its analogs.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound and its more advanced analogs has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro LpxH Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | K. pneumoniae LpxH | 0.36 | [4] |
| E. coli LpxH | 0.14 | [4] | |
| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | [6] |
| E. coli LpxH | 0.046 | [5] | |
| JH-LPH-107 | K. pneumoniae LpxH | 0.00004 (Ki) | [4] |
| E. coli LpxH | 0.00031 (Ki) | [4] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Strain | MIC (µg/mL) | Conditions | Reference |
| This compound | K. pneumoniae (Wild-type) | >64 | [6] | |
| E. coli (Wild-type) | >64 | [5] | ||
| E. coli (Wild-type) | 2.3 | + 10 µg/mL PMBN | [6] | |
| JH-LPH-33 | K. pneumoniae (Wild-type) | 1.6 | [6] | |
| E. coli (Wild-type) | >64 | [5] | ||
| E. coli (Wild-type) | 0.66 | + 10 µg/mL PMBN | [6] | |
| JH-LPH-107 | K. pneumoniae (Wild-type) | 0.04 | [4] | |
| E. coli (Wild-type) | 0.31 | [4] |
PMBN (Polymyxin B nonapeptide) is an outer membrane permeability enhancer.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
LpxH Enzyme Inhibition Assay (LpxE-Coupled Malachite Green Assay)
This non-radioactive, colorimetric assay is used to determine the inhibitory activity of compounds against the LpxH enzyme.
Principle: LpxH hydrolyzes UDP-DAGn to produce lipid X and UMP. The lipid A 1-phosphatase LpxE then quantitatively removes the 1-phosphate from lipid X, releasing inorganic phosphate. This released phosphate is quantified using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
Purified LpxE enzyme (from Aquifex aeolicus)
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂
-
This compound or analog compounds dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Prepare a reaction mixture containing the assay buffer and 100 µM UDP-DAGn.
-
In a separate set of tubes or wells, prepare the enzyme mixture containing the assay buffer, LpxH enzyme (e.g., 10 ng/mL), and the desired concentrations of the inhibitor (with a final DMSO concentration of 5-10%).
-
Pre-incubate both the reaction mixture and the enzyme mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding an equal volume of the enzyme mixture to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Quench the LpxH reaction by adding EDTA to a final concentration of 5 mM.
-
Add LpxE to the quenched reaction and incubate at 37°C for 30 minutes to release inorganic phosphate from lipid X.
-
Add the malachite green reagent to the wells.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Principle: The broth microdilution method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
Bacterial strains (e.g., K. pneumoniae, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound or analog compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum from an overnight culture, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-22 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, read the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Principle: A standardized bacterial inoculum is exposed to a constant concentration of the antimicrobial agent, and the number of viable bacteria is determined at various time points.
Materials:
-
Bacterial strains (e.g., K. pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
This compound or analog compounds
-
Sterile culture tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Prepare a starting bacterial culture in MHB with a final density of approximately 10⁶ CFU/mL.
-
Add the test compound at a specific concentration (e.g., 1x, 2x, or 4x the MIC).
-
Include a growth control tube without any antibiotic.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[7]
Synthesis of this compound and Analogs
The synthesis of this compound and its sulfonyl piperazine analogs generally involves the coupling of a substituted phenyl piperazine with an appropriate indolinesulfonyl chloride.[8] For example, analogs like JH-LPH-33 are prepared by coupling known substituted phenyl piperazines with 1-acetyl-5-indolinesulfonyl chloride.[8]
Visualizations of Experimental Workflows and Logical Relationships
LpxH Inhibition Assay Workflow
Logical Relationship of LpxH Inhibition to Bacterial Cell Death
Conclusion and Future Directions
This compound and its analogs represent a significant advancement in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria. The inhibition of LpxH offers a dual mechanism of action that is less susceptible to the development of resistance. The data presented in this guide demonstrates the potent in vitro activity of this class of compounds. Further research and development, particularly focusing on improving outer membrane permeability and conducting in vivo efficacy and safety studies, will be crucial in translating the promise of LpxH inhibitors into clinically effective therapeutics. The continued exploration of this and other novel targets is essential to staying ahead of the evolving threat of antibiotic resistance.
References
- 1. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Sequential Time-Kill, a Simple Experimental Trick To Discriminate between Pharmacokinetics/Pharmacodynamics Models with Distinct Heterogeneous Subpopulations versus Homogenous Population with Adaptive Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. emerypharma.com [emerypharma.com]
- 8. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Raetz Pathway and LpxH Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Raetz pathway, a critical route for the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. A key focus is placed on the enzyme LpxH and its inhibition as a promising antibacterial drug target.
The Raetz Pathway: An Overview
The Raetz pathway is an essential biosynthetic route in Gram-negative bacteria responsible for the creation of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the bacteria from the external environment. The integrity of this pathway is paramount for bacterial survival, making its constituent enzymes attractive targets for novel antibiotic development.
The pathway commences with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of nine enzymatic steps, culminating in the synthesis of Kdo2-Lipid A. LpxH, the focus of this guide, is the sixth enzyme in this pathway.
Caption: The Raetz pathway for Lipid A biosynthesis.
LpxH: A Key Metalloenzyme
LpxH, a peripheral inner membrane metalloenzyme, catalyzes the hydrolytic cleavage of the pyrophosphate bond in UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP. This step is the first committed step of the cytosolic branch of the Raetz pathway and is essential for bacterial viability. The enzyme is a metallohydrolase that requires a divalent metal cation, typically Mg²⁺, for its catalytic activity. The active site of LpxH coordinates this metal ion, which in turn activates a water molecule for the nucleophilic attack on the pyrophosphate bond.
LpxH as a Therapeutic Target
The essentiality of LpxH, coupled with its absence in mammals, makes it an attractive target for the development of novel antibiotics against Gram-negative pathogens. Inhibition of LpxH disrupts the synthesis of LPS, leading to a compromised outer membrane, increased sensitivity to other antibiotics, and ultimately, bacterial cell death.
LpxH Inhibitors
Several classes of LpxH inhibitors have been identified, with the majority being competitive inhibitors that bind to the active site of the enzyme. These inhibitors often mimic the substrate or transition state of the reaction.
Quantitative Data on LpxH Inhibition
The following table summarizes the inhibitory activity of selected compounds against LpxH from various Gram-negative bacteria. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor.
| Inhibitor Class | Compound | Organism | IC₅₀ (µM) | Assay Type | Reference |
| Sulfonyl Piperazines | Compound 1 | Escherichia coli | 0.25 | Fluorescence Polarization | |
| Sulfonyl Piperazines | Compound 2 | Pseudomonas aeruginosa | 1.2 | Fluorescence Polarization | |
| Pyridones | Compound A | Escherichia coli | 0.03 | RapidFire Mass Spectrometry | |
| Pyridones | Compound B | Pseudomonas aeruginosa | 0.15 | RapidFire Mass Spectrometry | |
| Thiazolyl-aminopyrimidines | Compound X | Escherichia coli | 0.015 | Radioactive Assay | |
| Thiazolyl-aminopyrimidines | Compound Y | Klebsiella pneumoniae | 0.032 | Radioactive Assay |
Experimental Protocols for LpxH Inhibition Assays
The following sections detail the methodologies for common assays used to identify and characterize LpxH inhibitors.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled ligand to LpxH. When the labeled ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger LpxH protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors that displace the fluorescent ligand from the active site will cause a decrease in polarization.
Caption: Workflow for a Fluorescence Polarization Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified LpxH protein in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Prepare a stock solution of the fluorescently labeled ligand (e.g., a fluorescent analog of the substrate) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add a defined amount of LpxH enzyme to each well.
-
Add the test compounds at various concentrations to the wells containing LpxH.
-
Incubate the plate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Add the fluorescently labeled ligand to all wells.
-
Incubate for another period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radiometric Assay
This assay directly measures the enzymatic activity of LpxH by monitoring the conversion of a radiolabeled substrate to its product.
Caption: Workflow for a Radiometric LpxH Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified LpxH enzyme.
-
Synthesize or procure radiolabeled UDP-2,3-diacylglucosamine (e.g., with ³H or ³²P).
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, LpxH enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Quench the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
-
Product Separation and Quantification:
-
Separate the radiolabeled product (Lipid X) from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radioactivity in the product spot or peak using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
The Raetz pathway, and specifically the enzyme LpxH, represents a validated and promising target for the discovery of new antibiotics to combat Gram-negative infections. The assays and data presented in this guide provide a foundation for researchers and drug development professionals to advance the design and characterization of novel LpxH inhibitors. Continued efforts in this area are crucial for addressing the growing threat of antibiotic resistance.
A Preliminary Investigation into the Antibacterial Spectrum of LpxH-IN-AZ1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary investigation into the antibacterial spectrum of LpxH-IN-AZ1, a novel inhibitor of the lipid A biosynthesis enzyme LpxH. This document collates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the pertinent biological pathway and experimental workflows.
Introduction
This compound, also referred to as AZ1, is a sulfonyl piperazine compound identified as a potent inhibitor of UDP-2,3-diacylglucosamine hydrolase (LpxH).[1][2] LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis in the majority of Gram-negative bacteria.[3][4] Lipid A is an essential component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of Gram-negative bacteria, playing a critical role in bacterial viability and pathogenesis.[3][5] The inhibition of LpxH not only disrupts the essential lipid A biosynthetic pathway but also leads to the accumulation of toxic lipid A intermediates in the bacterial inner membrane, resulting in an independent mechanism of bacterial killing.[2][6] This dual mechanism makes LpxH an attractive target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[5]
This compound was discovered through a high-throughput phenotypic screen by AstraZeneca.[6][7] While it is a potent inhibitor of the LpxH enzyme, its antibacterial activity against wild-type Gram-negative bacteria is limited, often showing activity only against strains with compromised drug efflux pumps.[2][7] This has led to further research and the development of more potent analogs with improved antibacterial spectra.[2][6]
Antibacterial Spectrum of this compound
The antibacterial activity of this compound has been evaluated against several Gram-negative bacteria. The following table summarizes the available quantitative data, primarily Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values.
| Organism | Strain | Assay Type | Result | Notes | Reference |
| Escherichia coli | Wild-type (W3110) | Disk Diffusion | No measurable activity | - | [2] |
| Escherichia coli | ΔtolC (efflux pump mutant) | Disk Diffusion | Clear killing zones observed | Indicates susceptibility when efflux is compromised. | [2] |
| Escherichia coli | - | LpxH Enzyme Inhibition | IC50: 0.14 µM | in vitro enzymatic assay. | [2] |
| Escherichia coli | - | LpxH Enzyme Inhibition | IC50: 0.147 ± 0.002 µM | in vitro enzymatic assay. | [8] |
| Klebsiella pneumoniae | Wild-type | Disk Diffusion | Detectable activity | - | [2] |
| Klebsiella pneumoniae | - | LpxH Enzyme Inhibition | IC50: 0.36 µM | in vitro enzymatic assay. | [2] |
| Haemophilus influenzae | - | LpxH Enzyme Inhibition | No inhibition at 100 µM | Lacks activity against this species' LpxH. | [2] |
| Pseudomonas aeruginosa | - | LpxH Enzyme Inhibition | No inhibition at 100 µM | Lacks activity against this species' LpxH. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is adapted from the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: Overnight bacterial cultures are diluted in cation-adjusted Mueller-Hinton broth to a final optical density at 600 nm (OD600) of approximately 0.006.[3][6]
-
Compound Preparation: this compound is serially diluted in the appropriate medium, often containing a small percentage of dimethyl sulfoxide (DMSO) to ensure solubility.
-
Incubation: The diluted bacterial cultures are added to 96-well microtiter plates containing the various concentrations of the inhibitor. The plates are then incubated at 37°C for 18-24 hours.[3][6]
-
Determining MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6] In some protocols, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to assess bacterial viability, where a color change indicates metabolic activity.[3]
2. LpxH Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of LpxH. A common method is the LpxE-coupled malachite green assay.
-
Reaction Mixture Preparation: Two primary reaction mixtures are prepared. The first contains the LpxH enzyme (e.g., from K. pneumoniae or E. coli), and the second contains the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), and the coupling enzyme LpxE.[6]
-
Inhibitor Addition: Varying concentrations of this compound are added to the LpxH enzyme mixture and pre-incubated.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by combining the enzyme and substrate mixtures. The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Detection: The reaction is quenched, and a malachite green solution is added. LpxE cleaves the product of the LpxH reaction, releasing inorganic phosphate, which is detected by the malachite green reagent, resulting in a colorimetric change that can be measured spectrophotometrically.[8]
-
IC50 Calculation: The concentration of the inhibitor that reduces the enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.[8]
Visualizations
Lipid A Biosynthesis Pathway (Raetz Pathway)
The following diagram illustrates the Raetz pathway for lipid A biosynthesis in E. coli, highlighting the step catalyzed by LpxH and inhibited by this compound.
Caption: The Raetz pathway of lipid A biosynthesis, with this compound inhibiting LpxH.
Experimental Workflow for Determining Antibacterial Spectrum
This diagram outlines the general workflow for assessing the antibacterial spectrum of a compound like this compound.
Caption: Workflow for MIC determination to assess the antibacterial spectrum.
Logical Relationship of LpxH Inhibition and Bacterial Cell Death
This diagram illustrates the logical flow from LpxH inhibition to bacterial cell death.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
- 1. LpxH inhibitors for gram-negative bacterial infections disclosed in Roche patent | BioWorld [bioworld.com]
- 2. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. sites.duke.edu [sites.duke.edu]
LpxH-IN-AZ1 and its Impact on the Gram-Negative Bacterial Outer Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The integrity of the Gram-negative outer membrane, a unique asymmetrical bilayer featuring an outer leaflet of lipopolysaccharide (LPS), is critical for bacterial viability and virulence, and serves as a primary barrier to many antibiotics.[1][2] A promising strategy for developing new antibiotics is to target the essential LPS biosynthetic pathway.[3][4] LpxH, a conserved, essential metalloenzyme in the Raetz pathway of lipid A biosynthesis, represents a highly attractive target.[5][6] Inhibition of LpxH not only halts the production of LPS, thereby compromising the outer membrane, but also leads to the accumulation of toxic lipid intermediates, providing a dual mechanism of bacterial killing.[3][5][7]
This technical guide focuses on LpxH-IN-AZ1 (commonly referred to as AZ1), a pioneering sulfonyl piperazine-based inhibitor of LpxH.[5][6][8] We will delve into the core mechanism of LpxH inhibition, present quantitative data on the activity of AZ1 and its more potent analogs, provide detailed experimental protocols for assessing its effects, and visualize the key pathways and workflows.
Mechanism of Action: Disrupting the Foundation of the Outer Membrane
LpxH is a UDP-2,3-diacylglucosamine pyrophosphohydrolase that catalyzes the fourth step in the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[5][8] This step is crucial for the synthesis of Lipid A, the hydrophobic anchor of LPS.
This compound acts as a potent and specific inhibitor of LpxH.[6] Crystallographic studies have revealed that AZ1 does not occupy the active site but instead binds snugly within an L-shaped hydrophobic acyl-chain binding chamber adjacent to the active site.[6][9] This binding prevents the substrate, UDP-DAGn, from accessing the catalytic machinery of the enzyme. The consequences of this inhibition are twofold:
-
Cessation of LPS Synthesis: By blocking the Raetz pathway, this compound prevents the formation of mature LPS molecules required for the biogenesis of the outer membrane. This leads to defects in the outer membrane's structure and function.[10][11]
-
Accumulation of Toxic Intermediates: The inhibition of LpxH causes the upstream substrate, UDP-DAGn, to accumulate in the bacterial inner membrane.[5][7][11] This accumulation is toxic and distorts the inner membrane, contributing significantly to the bactericidal effect.[3][7][11]
This dual action makes LpxH a particularly compelling target, as resistance is less likely to arise from mutations that simply bypass the metabolic block.[11]
Quantitative Data: In Vitro Efficacy of LpxH Inhibitors
While this compound was a groundbreaking discovery, it exhibited weak activity against wild-type Gram-negative strains, largely due to challenges with outer membrane permeability and efflux pump susceptibility.[5][8] Subsequent research has led to the development of significantly more potent analogs. The tables below summarize key quantitative data for AZ1 and its derivatives.
Table 1: Enzymatic Inhibition of LpxH
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | K. pneumoniae LpxH | ~360 | ~145 |
| JH-LPH-33 | K. pneumoniae LpxH | - | ~10 |
| JH-LPH-50 | K. pneumoniae LpxH | 7.7 | 3.1 |
| JH-LPH-86 | K. pneumoniae LpxH | 85 | - |
| JH-LPH-92 | K. pneumoniae LpxH | 4.6 | - |
| JH-LPH-97 | K. pneumoniae LpxH | 7.6 | - |
| JH-LPH-106 | K. pneumoniae LpxH | 0.044 | - |
| JH-LPH-107 | K. pneumoniae LpxH | 0.13 | - |
| JH-LPH-106 | E. coli LpxH | 0.058 | - |
| JH-LPH-107 | E. coli LpxH | 0.13 | - |
| Data compiled from multiple sources.[3][7][12] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | K. pneumoniae ATCC 10031 | >64 |
| This compound | E. coli ΔtolC | Noticeable Activity |
| This compound | E. coli yhjDΔkdtA (compromised OM) | Noticeable Activity* |
| JH-LPH-28 | K. pneumoniae ATCC 10031 | 2.8 |
| JH-LPH-33 | K. pneumoniae ATCC 10031 | 1.6 |
| JH-LPH-50 | K. pneumoniae ATCC 10031 | 3.3 |
| JH-LPH-86 | K. pneumoniae ATCC 10031 | 0.25 |
| JH-LPH-92 | K. pneumoniae ATCC 10031 | 0.08 |
| JH-LPH-97 | K. pneumoniae ATCC 10031 | 0.10 |
| JH-LPH-107 | K. pneumoniae ATCC 10031 | 0.04 |
| JH-LPH-107 | E. coli ATCC 25922 | 0.31 |
| Activity observed in disk diffusion assays, but specific MIC not always reported.[7] | ||
| Data compiled from multiple sources.[7][11][12][13] |
Experimental Protocols
Assessing the impact of LpxH inhibitors requires a multi-faceted approach, from enzymatic assays to whole-cell permeability and viability studies.
LpxH Enzyme Activity Assay (LpxE-Coupled Malachite Green Assay)
This non-radioactive, colorimetric assay quantifies LpxH activity by measuring the release of inorganic phosphate.[3][10] LpxH produces Lipid X, which is then acted upon by the phosphatase LpxE to release phosphate. This phosphate reacts with malachite green molybdate reagent to produce a colored complex that can be measured spectrophotometrically.[14]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0).
-
Substrate: Prepare a working solution of UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Enzymes: Prepare purified LpxH and LpxE enzyme solutions.
-
Inhibitors: Prepare serial dilutions of this compound or its analogs in DMSO.
-
Malachite Green Reagent: Prepare a solution of malachite green carbinol hydrochloride (e.g., 3.2 mM in dilute H₂SO₄ with ammonium molybdate).
-
Phosphate Standard: Prepare a standard curve using a known concentration of inorganic phosphate.
-
-
Assay Procedure (96-well or 384-well plate format):
-
To each well, add assay buffer, LpxE enzyme, and the test inhibitor at various concentrations.
-
Add the LpxH enzyme to initiate the pre-incubation (typically 10-15 minutes at room temperature).
-
Add the UDP-DAGn substrate to start the reaction. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Stop the reaction and develop the color by adding the Malachite Green reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~630 nm using a microplate reader.
-
Subtract the absorbance of the no-enzyme control (blank).
-
Calculate the concentration of phosphate released using the phosphate standard curve.
-
Determine enzyme activity and plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Outer Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane integrity. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic environment of a phospholipid bilayer. An intact outer membrane excludes NPN. When the membrane is damaged, NPN partitions into the membrane, causing a significant increase in fluorescence.[1][15]
Methodology:
-
Bacterial Culture Preparation:
-
Grow Gram-negative bacteria (e.g., E. coli, K. pneumoniae) in a suitable broth (e.g., LB or Mueller-Hinton) to mid-logarithmic phase (OD₆₀₀ ≈ 0.5-1.0).
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 min).
-
Wash the cells twice with a buffer such as 5 mM HEPES (pH 7.2).
-
Resuspend the bacterial pellet in the same buffer to a final OD₆₀₀ of ~0.5.
-
-
Assay Procedure (96-well black plate format):
-
Add the bacterial suspension to the wells of the microplate.
-
Add a stock solution of NPN (dissolved in acetone or ethanol) to each well to a final concentration of 10-30 µM.
-
Add this compound or its analogs at various concentrations to the wells. Include a positive control (e.g., Polymyxin B) and a negative (untreated) control.
-
-
Data Acquisition and Analysis:
-
Immediately measure fluorescence using a microplate reader with excitation at ~350 nm and emission at ~420 nm.
-
Monitor the fluorescence kinetically over time (e.g., every 5-10 minutes for 1 hour).
-
The increase in fluorescence intensity relative to the untreated control indicates the degree of outer membrane permeabilization.
-
Inner Membrane Permeability Assay (Propidium Iodide Uptake)
Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, making it a reliable indicator of inner membrane integrity and cell death.[16][17] If the inner membrane is compromised, PI enters the cell, binds to DNA, and its fluorescence increases dramatically.
Methodology:
-
Bacterial Culture Preparation:
-
Prepare bacterial cultures as described for the NPN assay (Section 3.2). After treatment with the LpxH inhibitor for a specified time, harvest and wash the cells.
-
Resuspend the cells in a suitable buffer (e.g., PBS or HEPES).
-
-
Assay Procedure:
-
Add the bacterial suspension to microplate wells or flow cytometry tubes.
-
Add PI solution to a final concentration of 1-5 µg/mL (e.g., add 1 µL of a 1 mg/mL stock to 1 mL of cell suspension).[18]
-
Incubate in the dark at room temperature for 5-30 minutes.
-
-
Data Acquisition and Analysis:
-
Microplate Reader: Measure fluorescence with excitation at ~535 nm and emission at ~617 nm. An increase in fluorescence indicates inner membrane damage.
-
Fluorescence Microscopy: Visualize cells to observe the proportion of red-staining (dead) cells versus non-staining (live) cells.
-
Flow Cytometry: Analyze the cell population to quantify the percentage of PI-positive cells.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[8][19][20]
Methodology (Following CLSI Guidelines):
-
Reagent and Culture Preparation:
-
Prepare a 2x stock solution of the highest desired concentration of the LpxH inhibitor in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.
-
-
Assay Procedure (96-well plate format):
-
Dispense 100 µL of sterile CAMHB into wells of columns 2-12.
-
Add 200 µL of the 2x inhibitor stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no inhibitor), and column 12 serves as the sterility control (no bacteria).
-
Inoculate wells in columns 1-11 with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
The MIC is determined as the lowest concentration of the inhibitor in which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader.
-
Conclusion: A Pathway to New Antibiotics
This compound and its successors have validated LpxH as a prime target for novel antibiotics against multidrug-resistant Gram-negative pathogens. The mechanism of action—disrupting the outer membrane by halting LPS biosynthesis while simultaneously causing the accumulation of toxic intermediates—is a powerful combination. The continued development of LpxH inhibitors, guided by the robust enzymatic and whole-cell assays detailed in this guide, holds significant promise for addressing the urgent need for new Gram-negative therapeutics. The progression from the initial AZ1 hit to highly potent analogs like JH-LPH-107 demonstrates a clear path for optimization, focusing on enhancing both enzymatic inhibition and the ability to penetrate the formidable outer membrane barrier.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Outer-membrane permeability test [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. eubopen.org [eubopen.org]
- 15. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: LpxH-IN-AZ1 Malachite Green Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: LpxH (UDP-2,3-diacylglucosamine pyrophosphatase) is a crucial enzyme in the Raetz pathway of lipid A biosynthesis in many Gram-negative bacteria. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the bacterial outer membrane that is critical for cell viability. The essential nature of the lipid A pathway makes its enzymes, including LpxH, attractive targets for the development of novel antibiotics against multidrug-resistant pathogens. LpxH-IN-AZ1 (also referred to as AZ1) is a potent small-molecule inhibitor belonging to the sulfonyl piperazine class that targets LpxH.
This document provides a detailed protocol for determining the inhibitory activity of compounds like this compound against the LpxH enzyme using a coupled malachite green assay. The LpxH enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and uridine monophosphate (UMP). Since this reaction does not directly produce free inorganic phosphate (Pi), a coupling enzyme, such as a non-specific phosphatase, is used to hydrolyze the UMP product, releasing a detectable phosphate molecule. The liberated phosphate is then quantified using a malachite green-molybdate reagent, where the formation of a colored complex is directly proportional to the enzymatic activity of LpxH.
Lipid A Biosynthesis Pathway and LpxH Inhibition
The diagram below illustrates the initial steps of the Raetz pathway for lipid A biosynthesis, highlighting the critical reaction catalyzed by LpxH and its inhibition by this compound.
Caption: The LpxH-catalyzed step in the Lipid A biosynthesis pathway.
Quantitative Data: LpxH Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound (AZ1) and its more potent analogs against LpxH from various Gram-negative bacteria.
| Compound | Target Organism | Target Enzyme | IC₅₀ (μM) | Reference |
| AZ1 | K. pneumoniae | K. pneumoniae LpxH | 0.36 | |
| AZ1 | E. coli | E. coli LpxH | 0.14 | |
| JH-LPH-28 | K. pneumoniae | K. pneumoniae LpxH | 0.11 | |
| JH-LPH-28 | E. coli | E. coli LpxH | 0.083 | |
| JH-LPH-33 | K. pneumoniae | K. pneumoniae LpxH | 0.026 | |
| JH-LPH-33 | E. coli | E. coli LpxH | 0.046 | |
| JH-LPH-92 | K. pneumoniae | K. pneumoniae LpxH | 0.0046 | |
| JH-LPH-106 | K. pneumoniae | K. pneumoniae LpxH | 0.000044 | |
| JH-LPH-106 | E. coli | E. coli LpxH | 0.000058 |
Experimental Protocol
Principle
This is a two-step coupled enzymatic assay performed in a microplate format.
-
LpxH Reaction: The LpxH enzyme hydrolyzes its substrate, UDP-DAGn, producing Lipid X and UMP. The amount of UMP produced is proportional to LpxH activity.
-
Coupled Reaction & Detection: A non-specific phosphatase (e.g., Calf Intestinal Alkaline Phosphatase) is included in the reaction to hydrolyze the UMP product into uridine and inorganic phosphate (Pi). The reaction is stopped, and a malachite green reagent is added, which forms a stable colored complex with the liberated Pi. The absorbance of this complex is measured at ~620-650 nm. The inhibitory effect of this compound is determined by measuring the reduction in Pi formation in its presence.
Experimental Workflow
The diagram below outlines the workflow for the this compound malachite green assay.
Application Notes and Protocols for LpxH-IN-AZ1 in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxH-IN-AZ1 is a potent and selective inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of many Gram-negative bacteria.[1][2] The inhibition of LpxH disrupts the formation of Lipid A, the hydrophobic anchor of LPS, leading to a loss of outer membrane integrity and ultimately bacterial cell death.[3][4][5] This unique mechanism of action makes LpxH an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[3][4][5]
These application notes provide a detailed protocol for utilizing this compound in a bacterial growth inhibition assay to determine its minimum inhibitory concentration (MIC) against susceptible Gram-negative bacterial strains.
Mechanism of Action: Inhibition of the LPS Biosynthesis Pathway
This compound belongs to the sulfonyl piperazine class of inhibitors.[2][5][6] It specifically targets the LpxH enzyme, which catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis.[3][7] This step involves the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and UMP.[3][7][8] By inhibiting LpxH, this compound prevents the formation of Lipid X, a crucial intermediate for the subsequent steps of LPS assembly.[9][10][11] The disruption of this pathway leads to the accumulation of toxic intermediates and compromises the structural integrity of the bacterial outer membrane.[4]
Caption: Simplified schematic of the initial steps of the Lipopolysaccharide (LPS) biosynthesis pathway (Raetz pathway) in the cytoplasm of Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxH-catalyzed conversion of UDP-DAGn to Lipid X.
Data Presentation
The results of the bacterial growth inhibition assay should be summarized to clearly present the antimicrobial activity of this compound. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (µM) | Quality Control Range (µg/mL) |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] | [Insert QC Data] |
| Klebsiella pneumoniae | 13883 | [Insert Data] | [Insert Data] | [Insert QC Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] | [Insert QC Data] |
| [Add other relevant strains] | [Add ATCC #] | [Insert Data] | [Insert Data] | [Insert QC Data] |
Note: The molecular weight of this compound is required to convert MIC values from µg/mL to µM.
Experimental Protocols
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Susceptible Gram-negative bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Optional: Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) for colorimetric determination of viability[12]
Preparation of this compound Stock Solution
-
Reconstitution: Aseptically prepare a 10 mM stock solution of this compound in 100% DMSO.[1] Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay Protocol
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[13][14][15]
Caption: A workflow diagram illustrating the key steps of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Step 2: Preparation of this compound Dilutions in the Microtiter Plate
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Create a serial two-fold dilution of the this compound stock solution. For example, to achieve a final concentration range of 64 to 0.06 µg/mL, add a calculated amount of the stock solution to the first well and then perform serial dilutions across the plate. Ensure the final DMSO concentration does not exceed a level that affects bacterial growth (typically ≤1%).
-
Include a positive control well (bacteria in CAMHB with no inhibitor) and a negative control well (CAMHB only, no bacteria or inhibitor).
Step 3: Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Step 4: Determination of MIC
-
After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible turbidity (i.e., the first clear well).
-
For a more quantitative assessment, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Alternatively, a viability dye such as resazurin or TTC can be added to the wells after incubation to aid in the visual determination of the MIC.[12]
Quality Control
-
Always include a known quality control strain (e.g., E. coli ATCC 25922) for which the expected MIC range of a standard antibiotic is known.
-
The positive control well must show distinct turbidity, and the negative control well must remain clear.
-
Ensure the final DMSO concentration in the assay does not inhibit bacterial growth. A vehicle control (bacteria in CAMHB with the highest concentration of DMSO used) should be included.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No growth in positive control | Inoculum viability issue | Use a fresh bacterial culture. Verify inoculum preparation and density. |
| Growth in negative control | Contamination | Use aseptic techniques. Check sterility of media and reagents. |
| Precipitate formation in wells | Poor compound solubility | Ensure this compound is fully dissolved in DMSO. Consider a lower starting concentration. |
| Inconsistent results | Inaccurate pipetting or dilutions | Calibrate pipettes. Be meticulous with serial dilutions. |
Conclusion
This document provides a comprehensive guide for the use of this compound in a standard bacterial growth inhibition assay. By following these protocols, researchers can accurately determine the in vitro antimicrobial activity of this novel LpxH inhibitor against a range of Gram-negative pathogens, contributing to the development of new therapeutic strategies to combat antibiotic resistance.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 12. acm.or.kr [acm.or.kr]
- 13. goldbio.com [goldbio.com]
- 14. journals.asm.org [journals.asm.org]
- 15. rr-asia.woah.org [rr-asia.woah.org]
Application Notes and Protocols for In Vivo Efficacy Testing of LpxH-IN-AZ1
Audience: Researchers, scientists, and drug development professionals.
Introduction
LpxH is a crucial enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of most Gram-negative bacteria.[1][2][3][4] It catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to generate lipid X and UMP, an essential step in the formation of Lipid A, the anchor of LPS in the bacterial outer membrane.[1][5][6] The inhibition of LpxH not only disrupts the integrity of the outer membrane but can also lead to the accumulation of toxic intermediates, making it a compelling target for novel antibiotics.[6][7][8]
LpxH-IN-AZ1 is a known inhibitor of LpxH. However, its efficacy against wild-type Gram-negative bacteria is often limited due to efflux pump activity.[9] This document provides a detailed experimental design and protocols for testing the in vivo efficacy of this compound and its more potent derivatives, which have shown promise in overcoming these limitations.[3][7][9][10][11] The protocols are designed to be comprehensive, providing clear steps for researchers in the field of antibiotic drug development.
Signaling Pathway
The following diagram illustrates the Raetz pathway of lipid A biosynthesis, highlighting the role of LpxH.
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of LpxH-IN-AZ1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The lipopolysaccharide (LPS) biosynthesis pathway is an attractive target for the development of novel antibiotics, as LPS is essential for the viability of most Gram-negative bacteria. LpxH, a key enzyme in the lipid A biosynthetic pathway, catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP.[1][2][3] Inhibition of LpxH not only disrupts the synthesis of lipid A but also leads to the accumulation of toxic intermediates.[4] LpxH-IN-AZ1 (also known as AZ1) is a sulfonyl piperazine-based inhibitor of LpxH that has served as a starting point for the development of more potent analogs.[4][5] This document provides detailed protocols for the synthesis of this compound analogs and methods for evaluating their structure-activity relationships (SAR).
Signaling Pathway: Lipid A Biosynthesis
The Raetz pathway of lipid A biosynthesis in Escherichia coli is a nine-step enzymatic process that occurs at the inner membrane. LpxH is responsible for the fourth step in this essential pathway.
Caption: The Raetz pathway of lipid A biosynthesis in E. coli.
Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro activity of this compound and its analogs against LpxH from Klebsiella pneumoniae and Escherichia coli.
Table 1: SAR of Phenyl Ring Modifications of this compound Analogs
| Compound ID | R1 | R2 | K. pneumoniae LpxH IC50 (nM) | E. coli LpxH IC50 (nM) |
| AZ1 | H | CF3 | 360 | 140 |
| JH-LPH-28 | F | CF3 | 110 | 83 |
| JH-LPH-33 | Cl | CF3 | 26 | 26 |
| JH-LPH-86 | - | 2-pyridyl-CF3 | 85 | - |
| JH-LPH-88 | - | 4-pyridyl-CF3 | 3182 | - |
| JH-LPH-89 | - | 3-pyridyl-CF3 | 2464 | - |
| JH-LPH-90 | - | 6-pyridyl-CF3 | 112 | - |
| JH-LPH-92 | Cl | 2-pyridyl-CF3 | 4.6 | - |
| JH-LPH-97 | Cl | 6-pyridyl-CF3 | 7.6 | - |
| JH-LPH-106 | Cl | N-methyl-N-phenyl-methanesulfonamide | 0.044 | 0.058 |
| JH-LPH-107 | H | N-methyl-N-phenyl-methanesulfonamide | 0.13 | 0.13 |
Data compiled from multiple sources.[5][6][7][8]
Table 2: Antibacterial Activity (MIC) of Selected LpxH Inhibitors
| Compound ID | K. pneumoniae 10031 MIC (µg/mL) | E. coli 25922 MIC (µg/mL) |
| AZ1 | >64 | >64 |
| JH-LPH-33 | 1.6 | >64 |
| JH-LPH-86 | 0.25 | - |
| JH-LPH-92 | 0.08 | - |
| JH-LPH-97 | 0.10 | - |
| JH-LPH-106 | 0.04 | 0.63 |
| JH-LPH-107 | 0.04 | 0.31 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of pyridinyl sulfonyl piperazine analogs of this compound can be accomplished through a multi-step process involving a key palladium-mediated coupling reaction.[6][7]
Caption: General synthetic workflow for this compound analogs.
Step 1: Pd-mediated Coupling of Aryl Bromides and Piperazine
-
To a solution of the appropriate aryl or heteroaryl bromide (1.0 eq) in toluene, add tert-butyl piperazine-1-carboxylate (1.2 eq), NaOt-Bu (1.4 eq), Pd2(dba)3 (0.05 eq), and JohnPhos (0.10 eq).
-
Reflux the reaction mixture for 15-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Boc-protected N-aryl piperazine.[6]
Step 2: Boc Deprotection
-
Dissolve the Boc-protected N-aryl piperazine (1.0 eq) in dichloromethane (CH2Cl2).
-
Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the piperazine salt.
Step 3: Coupling with Indoline Sulfonyl Chloride
-
To a solution of the piperazine salt (1.0 eq) in 1,4-dioxane, add triethylamine (Et3N) (3.0 eq) and 1-acetylindoline-5-sulfonyl chloride (1.1 eq).
-
Heat the reaction mixture at 60 °C for 3 hours, then stir at room temperature for 14-15 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final this compound analog.[6]
LpxE-Coupled LpxH Activity Assay
This assay measures the activity of LpxH by coupling the production of its product, lipid X, to the release of inorganic phosphate by the phosphatase LpxE. The released phosphate is then detected using a malachite green-based colorimetric method.[4][5]
Caption: Workflow for the LpxE-coupled LpxH activity assay.
Materials:
-
20 mM Tris-HCl, pH 8.0
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
MnCl2
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
Purified LpxH and LpxE enzymes
-
This compound analog inhibitors
-
Malachite Green Reagent
Protocol:
-
Prepare two reaction mixtures.
-
Pre-incubate both mixtures separately at 37 °C for 10 minutes.
-
Initiate the enzymatic reaction by mixing equal volumes of Mixture 1 and Mixture 2.
-
Incubate the reaction at 37 °C for a specified time (e.g., 20 minutes).
-
Quench the reaction by adding Malachite Green Reagent.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percent inhibition by comparing the absorbance of the inhibitor-treated samples to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a suitable equation.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is performed to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[9]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., K. pneumoniae 10031, E. coli 25922)
-
This compound analog inhibitors
-
96-well microtiter plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Protocol:
-
Grow bacterial cultures overnight in MHB.
-
Dilute the overnight culture to an OD600 of approximately 0.006 in fresh MHB.
-
Prepare serial dilutions of the inhibitor compounds in a 96-well plate.
-
Add the diluted bacterial culture to each well containing the inhibitor.
-
Incubate the plates at 37 °C for 22 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change of MTT (from yellow to purple), indicating inhibition of bacterial growth.[9]
Conclusion
The study of this compound analogs has led to the discovery of highly potent inhibitors of LpxH with significant antibacterial activity against clinically relevant Gram-negative pathogens. The protocols and data presented here provide a framework for the continued design, synthesis, and evaluation of novel LpxH inhibitors as potential next-generation antibiotics. The detailed SAR information highlights key structural features that can be further optimized to improve potency and pharmacokinetic properties.
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Biosynthesis and Structure-Activity Relationships of the Lipid A Family of Glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallizing LpxH in Complex with LpxH-IN-AZ1
Audience: Researchers, scientists, and drug development professionals.
Introduction
LpxH (UDP-2,3-diacylglucosamine hydrolase) is an essential peripheral membrane enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane that protects against external threats, including antibiotics.[3][4] The essentiality of LpxH and its role in bacterial viability make it a compelling target for the development of novel antibiotics.[3][4] Inhibition of LpxH not only disrupts the vital lipid A biosynthetic pathway but also leads to the accumulation of toxic lipid metabolites, resulting in a dual mechanism of bacterial killing.[5][6]
LpxH-IN-AZ1 (referred to as AZ1) is a sulfonyl piperazine inhibitor identified through high-throughput screening that potently targets LpxH in species like Klebsiella pneumoniae and Escherichia coli.[3][7] Structural elucidation of the LpxH-inhibitor complex is crucial for understanding the molecular basis of inhibition and for guiding the structure-based design of more potent antibiotics.[3][6] This document provides detailed protocols for the expression, purification, and co-crystallization of K. pneumoniae LpxH in complex with this compound.
Signaling Pathway Context: The Raetz Pathway
LpxH catalyzes a key pyrophosphate hydrolysis step in the biosynthesis of lipid A. Understanding its position in the pathway is critical for appreciating its role as a drug target.
Experimental Protocols
Protocol 1: Expression and Purification of K. pneumoniae LpxH
This protocol details the overexpression of a construct of K. pneumoniae LpxH in E. coli and subsequent purification.[7] Purity of >95% is recommended for crystallographic studies.[8][9]
A. Expression Workflow
B. Materials
-
K. pneumoniae LpxH expression vector (e.g., pET vector with an N-terminal His-tag)
-
E. coli BL21 STAR (DE3) cells (Thermo Fisher Scientific)[7]
-
Luria-Bertani (LB) medium and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 200 mM NaCl, 20 mM HEPES (pH 8.0)[10]
-
IMAC Wash Buffer: Lysis buffer + 20-40 mM Imidazole
-
IMAC Elution Buffer: Lysis buffer + 400 mM Imidazole[11]
-
Size-Exclusion Chromatography (SEC) Buffer: 200 mM NaCl, 20 mM HEPES (pH 8.0)
-
TEV Protease (if applicable)
C. Procedure
-
Transformation and Growth: Transform the LpxH expression vector into competent E. coli BL21 STAR (DE3) cells.[7] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with vigorous shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.5.[7]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[7]
-
Expression: Reduce the temperature to 30°C and continue shaking for an additional 5 hours.[7]
-
Harvesting: Harvest the cells by centrifugation (e.g., 10,000 x g for 40 minutes at 4°C).[10] The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French Press or sonication.[10]
-
Clarification: Remove cell debris by centrifugation at high speed (e.g., >15,000 x g for 45 minutes at 4°C).
-
Purification: Perform all purification steps at 4°C.[7]
-
Apply the clarified lysate to a Ni-NTA affinity column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute LpxH with Elution Buffer.
-
(Optional but Recommended) If using a cleavable His-tag, dialyze the eluted protein against Lysis Buffer and incubate with TEV protease to cleave the tag.
-
Pass the cleaved sample back over the Ni-NTA column (Reverse IMAC). The tag-less LpxH will be in the flow-through.
-
Concentrate the protein and perform a final polishing step using size-exclusion chromatography with SEC buffer.
-
-
Concentration and Storage: Pool fractions containing pure LpxH, concentrate to 10-20 mg/mL, and flash-freeze in small aliquots in liquid nitrogen for storage at -80°C.[12]
Protocol 2: Co-crystallization of LpxH with this compound
Co-crystallization, where the protein-ligand complex is formed prior to crystallization trials, is a common method for obtaining structures of enzyme-inhibitor complexes.[13]
A. Co-crystallization Workflow
B. Materials
-
Purified LpxH protein (10-20 mg/mL in SEC buffer)
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Crystallization screening kits (commercial or custom)
-
Crystallization plates (e.g., 96-well sitting drop plates)
C. Procedure
-
Inhibitor Stock Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in 100% DMSO.
-
Complex Formation:
-
Thaw an aliquot of purified LpxH protein on ice.
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of inhibitor (e.g., 1:3 to 1:10 protein:inhibitor ratio). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interfering with crystallization.
-
Incubate the mixture on ice for at least 1-2 hours to allow for complex formation.[14]
-
-
Crystallization Screening:
-
Centrifuge the complex solution (e.g., at >14,000 x g for 10 minutes at 4°C) to remove any precipitate.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[15] Mix the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 200 nL + 200 nL).
-
Incubate plates at a constant temperature (e.g., 15°C or 20°C).[10]
-
-
Crystal Optimization and Harvesting:
-
Monitor the plates regularly for crystal growth over several days to weeks.
-
Once initial crystal hits are identified, optimize the conditions by varying pH, precipitant concentration, and additive concentrations to obtain diffraction-quality crystals.
-
Harvest suitable crystals and briefly soak them in a cryoprotectant solution (typically the reservoir solution supplemented with 20-40% glycerol or another cryo-agent) before flash-cooling in liquid nitrogen.[10]
-
Quantitative Data
Table 1: this compound Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| This compound | K. pneumoniae LpxH | 360 | [16] |
| JH-LPH-86 (AZ1 analog) | K. pneumoniae LpxH | 85 | [16] |
| JH-LPH-90 (AZ1 analog) | K. pneumoniae LpxH | 112 | [16] |
Table 2: Crystallization Conditions and Data Collection Statistics
The precise crystallization condition for the K. pneumoniae LpxH/AZ1 complex is not explicitly detailed in the literature. However, related LpxH crystallization conditions provide a valuable starting point.
| Parameter | Value | Reference |
| Protein | K. pneumoniae LpxH in complex with this compound | [7] |
| Method | Vapor Diffusion (assumed) | [13][15] |
| Example Condition * | 100 mM NaCl, 10 mM HEPES, 35 mM sodium acetate pH 4.1, 2.2% PEG 4000, 0.7% DMSO, 22% glycerol | [10] |
| Temperature | 15 °C | [10] |
| Resolution (Å) | 2.3 (or 2.26) | [5][7] |
| Space Group | Not specified in snippets | |
| Unit Cell (Å) | Not specified in snippets | |
| Data collection statistics | Reported in supplementary materials of cited papers, but not available in snippets. | [5][16] |
*This condition was for Haemophilus influenzae LpxH and serves as a potential starting point for screening.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Structure of the essential Haemophilus influenzae UDP-diacylglucosamine pyrophosphohydrolase LpxH in lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hamptonresearch.com [hamptonresearch.com]
- 13. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying LpxH-IN-AZ1 Binding using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for characterizing the binding of the inhibitor LpxH-IN-AZ1 to the enzyme LpxH using Nuclear Magnetic Resonance (NMR) spectroscopy. LpxH is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, making it an attractive target for the development of new antibiotics.
Introduction
LpxH is a peripheral membrane enzyme that catalyzes the final step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria. The discovery of potent and selective inhibitors of LpxH, such as this compound, represents a promising strategy for the development of novel antibacterial agents. Understanding the molecular details of how these inhibitors bind to LpxH is crucial for structure-based drug design and optimization.
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution. It can provide information on the binding affinity, stoichiometry, and the specific amino acid residues involved in the interaction. This protocol outlines the use of NMR to characterize the binding of this compound to LpxH.
Quantitative Data Summary
The following table summarizes the binding affinity of an LpxH inhibitor, which is relevant to the study of this compound.
| Compound | Target Species | Assay Type | IC50 (nM) |
| Compound 1 | Pseudomonas aeruginosa | TR-FRET | 8 |
| Escherichia coli | TR-FRET | 22 | |
| Klebsiella pneumoniae | TR-FRET | 12 | |
| Acinetobacter baumannii | TR-FRET | 15 |
Experimental Protocols
Expression and Purification of LpxH
A critical prerequisite for NMR studies is the availability of highly pure and isotopically labeled protein.
Protocol:
-
Gene Expression: The gene encoding the target LpxH protein is cloned into a suitable expression vector (e.g., pET vector) with an N-terminal His-tag. The construct is then transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Isotopic Labeling: For NMR studies, the protein is typically uniformly labeled with ¹⁵N or ¹³C by growing the E. coli in M9 minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.
-
Cell Culture and Induction: Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow the culture overnight at a reduced temperature (e.g., 18°C) to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 5 mM β-mercaptoethanol). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with NMR buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT).
-
-
Purity and Concentration: Assess the protein purity by SDS-PAGE and determine the concentration using a spectrophotometer at 280 nm.
NMR Titration Experiments
NMR titration is used to monitor the changes in the protein's NMR spectrum upon the addition of the ligand, allowing for the determination of the binding affinity and the identification of the binding site.
Protocol:
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled LpxH at a concentration of 50-100 µM in NMR buffer. Add 10% D₂O for the lock signal.
-
Ligand Stock Solution: Prepare a concentrated stock solution of this compound in the same NMR buffer, ensuring the final concentration of the solvent (e.g., DMSO) in the NMR sample is less than 5%.
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free LpxH protein. This serves as the reference spectrum.
-
Set up a series of NMR tubes or a single NMR tube for titration. Add increasing amounts of the this compound stock solution to the LpxH sample.
-
After each addition of the ligand, acquire a 2D ¹H-¹⁵N HSQC spectrum. The molar ratios of ligand to protein could range from 0.2:1 to 10:1 or until saturation is observed.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Overlay the HSQC spectra from the different titration points.
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of LpxH.
-
Calculate the combined CSPs for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the chemical shift changes in the proton and nitrogen dimensions, respectively, and α is a weighting factor.
-
Plot the CSPs as a function of the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Visualizations
Lipid A Biosynthesis Pathway
The following diagram illustrates the final steps of the Lipid A biosynthesis pathway, highlighting the role of LpxH.
Caption: The LpxH enzyme and its inhibition by this compound.
Experimental Workflow for NMR Titration
This diagram outlines the key steps in the NMR titration experiment to study this compound binding.
Caption: Workflow for NMR titration experiments.
Logical Relationship of LpxH Inhibition
This diagram shows the logical relationship between LpxH inhibition and its effect on the bacterium.
Caption: Consequence of LpxH inhibition.
Application of LpxH-IN-AZ1 in High-Throughput Screening Campaigns: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LpxH-IN-AZ1, often referred to as AZ1, is a potent and selective inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in most Gram-negative bacteria.[1][2][3][4][5] The inhibition of this pathway disrupts the formation of the outer membrane, leading to bacterial cell death.[5][6] This unique mechanism of action and the essential nature of the LpxH enzyme make it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[5][6][7]
This compound was discovered through a high-throughput functional screening campaign and has since served as a foundational scaffold for the development of more potent analogs.[7][8][9] Its well-characterized mechanism of action and binding mode to LpxH make it an invaluable tool for researchers engaged in high-throughput screening (HTS) campaigns aimed at identifying new LpxH inhibitors.[7][10][11] This document provides detailed application notes and protocols for the effective use of this compound in such campaigns.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of LpxH.[12] It binds to the L-shaped acyl chain-binding chamber of the enzyme, with its indoline ring situated near the active site.[10][11] This binding prevents the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn), from accessing the active site, thereby halting the biosynthesis of lipid A.[2][7] Inhibition of LpxH not only disrupts the essential pathway of lipid A biosynthesis but also leads to the accumulation of toxic lipid A intermediates in the bacterial inner membrane, contributing to an independent mechanism of bacterial killing.[7][9]
Data Presentation: Inhibitory Activity of this compound and Analogs
The following tables summarize the inhibitory activities of this compound (AZ1) and some of its more potent, subsequently developed analogs. This data is crucial for establishing baseline activity and for the validation of new screening hits.
Table 1: In Vitro LpxH Inhibition Data
| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| This compound (AZ1) | K. pneumoniae LpxH | 360 | ~145 | [2][8] |
| JH-LPH-33 | K. pneumoniae LpxH | - | ~10 | [2] |
| JH-LPH-86 | K. pneumoniae LpxH | 85 | - | [8] |
| JH-LPH-90 | K. pneumoniae LpxH | 112 | - | [8] |
| JH-LPH-106 | E. coli LpxH | - | 0.05 | [9] |
| JH-LPH-106 | K. pneumoniae LpxH | - | 0.02 | [9] |
| JH-LPH-107 | E. coli LpxH | - | 0.03 | [9] |
| JH-LPH-107 | K. pneumoniae LpxH | - | 0.02 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| This compound (AZ1) | K. pneumoniae | >64 | [2] |
| JH-LPH-33 | K. pneumoniae | 1.6 | [2] |
| JH-LPH-86 | K. pneumoniae | 0.25 | [9] |
| JH-LPH-92 | K. pneumoniae | 0.08 | [9] |
| JH-LPH-97 | K. pneumoniae | 0.10 | [9] |
Signaling and Biosynthetic Pathways
The following diagrams illustrate the lipid A biosynthetic pathway and a conceptual workflow for an HTS campaign targeting LpxH.
Caption: The Raetz pathway of lipid A biosynthesis in E. coli.
Caption: A general workflow for an HTS campaign to discover novel LpxH inhibitors.
Experimental Protocols
LpxE-Coupled Malachite Green Assay for High-Throughput Screening
This biochemical assay is a robust method for measuring LpxH activity by detecting the release of inorganic phosphate. It is well-suited for HTS.
Principle: LpxH hydrolyzes UDP-DAGn to produce UMP and Lipid X. The pyrophosphate released is then cleaved by a pyrophosphatase (LpxE) into two molecules of inorganic phosphate (Pi). The Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)
-
Purified LpxE enzyme
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
This compound (as a positive control inhibitor)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
Malachite Green Reagent
-
384-well microplates
-
Plate reader capable of measuring absorbance at ~620-650 nm
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in 100% DMSO. Dispense a small volume (e.g., 200 nL) of the compound solutions into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of LpxH and LpxE in assay buffer. The final concentration of LpxH should be in the low ng/mL range, determined empirically to give a robust signal-to-background ratio.
-
Enzyme Addition: Add the enzyme mixture to the wells containing the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition: Prepare a solution of UDP-DAGn in assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near the Kₘ value for LpxH.
-
Reaction Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the reaction by adding the Malachite Green reagent.
-
Signal Reading: After a short incubation to allow for color development, read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds and this compound
-
96-well microplates
-
Bacterial incubator (37°C)
-
Plate reader for measuring optical density (OD₆₀₀) or a visual indicator of growth (e.g., resazurin)
Protocol:
-
Bacterial Culture Preparation: Grow an overnight culture of the test bacterium in CAMHB.
-
Culture Dilution: Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and this compound in CAMHB in a 96-well plate.
-
Inoculation: Add the diluted bacterial culture to each well of the plate containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the OD₆₀₀ of each well.
Application of this compound in HTS Campaigns
-
Positive Control: this compound should be used as a positive control in every LpxH biochemical assay to ensure the assay is performing correctly and to provide a benchmark for the potency of newly identified hits.
-
Assay Development and Validation: During the development and validation of a new LpxH screening assay, this compound can be used to determine key assay parameters such as the Z'-factor, signal-to-background ratio, and DMSO tolerance.
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor with a known binding mode, this compound serves as a crucial starting point for medicinal chemistry efforts to develop more potent and drug-like LpxH inhibitors.[6][10][13]
-
Mechanism of Action Studies: For novel inhibitors identified through HTS, competition binding assays with a labeled version of this compound or its analogs can help to determine if the new hits share the same binding site.
Conclusion
This compound is an indispensable chemical probe for the exploration of LpxH as a novel antibacterial target. Its application in high-throughput screening campaigns, from initial assay development to hit validation and lead optimization, is critical for the discovery and development of the next generation of antibiotics against Gram-negative pathogens. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this important tool in their drug discovery efforts.
References
- 1. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 7. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. sites.duke.edu [sites.duke.edu]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of LpxH-IN-AZ1 Against Klebsiella pneumoniae
Audience: Researchers, scientists, and drug development professionals.
Introduction
LpxH is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria, representing a novel and promising target for antimicrobial drug development. LpxH-IN-AZ1 is a potent and selective inhibitor of LpxH, demonstrating significant activity against a range of Gram-negative pathogens. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Klebsiella pneumoniae, a clinically significant pathogen often associated with multidrug resistance.
Principle
The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. This protocol utilizes the broth microdilution method, a standardized and widely accepted technique for quantitative susceptibility testing.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound | Purity ≥95% |
| Klebsiella pneumoniae | ATCC strain or clinical isolate |
| Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺ |
| Dimethyl Sulfoxide (DMSO) | ACS grade or equivalent |
| 96-well microtiter plates | Sterile, U-bottom or flat-bottom |
| McFarland 0.5 turbidity standard | |
| Spectrophotometer | |
| Incubator | 35 ± 2°C, ambient air |
| Pipettes and sterile tips | |
| Sterile reservoirs | |
| Resazurin (optional, for viability staining) |
Experimental Workflow
Caption: Workflow for MIC determination of this compound.
Detailed Experimental Protocol
5.1. Preparation of this compound Stock Solution
-
Due to the hydrophobic nature of many small molecule inhibitors, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or a concentration at least 100-fold higher than the highest concentration to be tested).
-
Ensure complete solubilization by vortexing.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
5.2. Preparation of K. pneumoniae Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
5.3. Broth Microdilution Assay
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will contain the highest concentration of the drug, and well 11 will be the growth control. Well 12 will serve as the sterility control.
-
Add 100 µL of the appropriate concentration of this compound (prepared in CAMHB from the stock solution) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
The final volume in wells 1-10 should be 50 µL.
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 5.2) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 50 µL of sterile CAMHB to well 12 (sterility control).
-
The final concentration of DMSO in each well should not exceed 1%, as higher concentrations can inhibit bacterial growth.
5.4. Incubation and MIC Determination
-
Cover the microtiter plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, a spectrophotometer can be used to read the optical density (OD) at 600 nm. The MIC is defined as the lowest concentration that inhibits ≥90% of growth compared to the growth control.
-
Resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the blue color is retained.
Data Presentation
Results should be recorded in a clear and organized manner.
Table 1: Example MIC Determination for this compound against K. pneumoniae
| Well | This compound (µg/mL) | Growth (+/-) |
| 1 | 64 | - |
| 2 | 32 | - |
| 3 | 16 | - |
| 4 | 8 | - |
| 5 | 4 | + |
| 6 | 2 | + |
| 7 | 1 | + |
| 8 | 0.5 | + |
| 9 | 0.25 | + |
| 10 | 0.125 | + |
| 11 | 0 (Growth Control) | + |
| 12 | 0 (Sterility Control) | - |
| Resulting MIC | 8 µg/mL |
Quality Control
-
A known quality control strain (e.g., E. coli ATCC 25922) should be tested in parallel to ensure the validity of the assay.
-
The growth control well must show distinct turbidity.
-
The sterility control well must remain clear.
Signaling Pathway Diagram
Caption: Inhibition of the Lipid A pathway by this compound.
Application Notes and Protocols for Assessing LpxH-IN-AZ1 Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of LpxH-IN-AZ1, a potent inhibitor of the bacterial enzyme LpxH, on mammalian cells. As LpxH is a key enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria and is absent in mammals, this compound is expected to exhibit low toxicity to mammalian cells, making it a promising candidate for antibiotic development.[1][2][3][4] Rigorous assessment of its cytotoxicity is a critical step in the preclinical development of this compound.
Introduction to this compound and Its Mechanism of Action
This compound is a sulfonyl piperazine compound that specifically targets LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase.[5][6] This enzyme catalyzes a crucial step in the Raetz pathway of lipid A biosynthesis, which is essential for the formation of the outer membrane of most Gram-negative bacteria.[1][4][7][8] By inhibiting LpxH, this compound not only disrupts the integrity of the bacterial outer membrane but also leads to the accumulation of toxic lipid intermediates within the bacteria, resulting in a dual mechanism of bacterial killing.[2][5][7][9] The absence of the lipid A biosynthesis pathway in humans provides a strong rationale for the selective activity of LpxH inhibitors against bacteria with a potentially high safety margin in mammalian systems.[3][4]
Overview of Cytotoxicity Assessment Methods
Several in vitro assays are available to assess the potential cytotoxicity of this compound. The choice of assay depends on the specific cellular process being investigated. The most common methods include:
-
Cell Viability Assays: These assays, such as the MTT and CellTiter-Glo assays, measure the metabolic activity of cells, which is an indicator of cell viability.[1][10]
-
Cell Membrane Integrity Assays: Assays like the lactate dehydrogenase (LDH) release assay quantify the amount of LDH released from damaged cells, providing a measure of cell membrane integrity.[11][12][13][14]
-
Apoptosis Assays: These methods detect programmed cell death, a common mechanism of cytotoxicity.
This document will focus on the detailed protocols for the most commonly employed assays for assessing the cytotoxicity of small molecule inhibitors: the MTT, CellTiter-Glo, and LDH assays.
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound (AZ1) and its analogs in various mammalian cell lines.
| Compound | Cell Line | Assay | Cytotoxicity Metric (IC₅₀ or CC₅₀) | Reference |
| This compound (AZ1) | HepG2 | - | > 32 µM | [3] |
| JH-LPH-107 | HEK293 | CellTiter-Glo 2.0 | No significant cytotoxicity at 100 µM | [1][15] |
| JH-LPH-107 | HepG2 | CellTiter-Glo 2.0 | No significant cytotoxicity at 100 µM | [15] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Culture: Maintain the desired mammalian cell line (e.g., HepG2, HEK293) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.[16] Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[16]
-
Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM).[16] Store the stock solution at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution of this compound in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[10][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
Compound Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.[17][18]
-
MTT Addition: After incubation, add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
CellTiter-Glo® 2.0 Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and control compounds for the desired exposure time (e.g., 48 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® 2.0 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the dose-response curve and calculate the CC₅₀ value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.[11][12][13][14]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Visualizations
Signaling Pathway
Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.
Experimental Workflows
Caption: Experimental workflows for common cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 12. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. Mammalian cytotoxicity assay [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Potency of LpxH-IN-AZ1 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at improving the potency of LpxH-IN-AZ1 derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antibiotic target?
A1: this compound, also referred to as AZ1, is a small molecule inhibitor targeting the LpxH enzyme in Gram-negative bacteria.[1][2] LpxH is a crucial enzyme in the Raetz pathway of lipid A biosynthesis.[3][4] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria.[5] Inhibition of LpxH disrupts the integrity of this membrane and can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.[2][6] This dual mechanism of action makes LpxH an attractive target for the development of new antibiotics to combat multidrug-resistant Gram-negative pathogens.[3][5]
Q2: What is the general structure of this compound and its key components for modification?
A2: this compound has a modular structure consisting of three main parts: an N-acetyl indoline group, a central sulfonyl piperazine linker, and a trifluoromethyl-substituted phenyl ring.[1][7] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the indoline group can significantly impact the inhibitor's potency.[3][8]
Q3: What are some known derivatives of this compound with improved potency?
A3: Several derivatives have been synthesized that exhibit enhanced inhibition of LpxH compared to the parent compound, AZ1. Notable examples include JH-LPH-33, which has a chloro-substitution on the phenyl ring, and various pyridinyl sulfonyl piperazine derivatives like JH-LPH-86, JH-LPH-90, JH-LPH-92, JH-LPH-106, and JH-LPH-107.[2][6][9] These modifications have led to significant improvements in both enzymatic inhibition and antibacterial activity.[2][9]
Q4: How can the potency of this compound derivatives be experimentally determined?
A4: The potency of this compound derivatives is typically assessed by measuring their half-maximal inhibitory concentration (IC50) against the LpxH enzyme. A common method is the LpxE-coupled malachite green assay.[1][7] This non-radioactive, colorimetric assay measures the amount of inorganic phosphate released during the LpxH-catalyzed reaction.[1][7] The antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC) against various Gram-negative bacterial strains.[6][10]
Troubleshooting Guides
Issue 1: Low Potency of a Newly Synthesized this compound Derivative
-
Possible Cause 1: Suboptimal modification of the trifluoromethyl-phenyl ring.
-
Troubleshooting Tip: The position and nature of substituents on the phenyl ring are critical. For instance, replacing the trifluoromethylphenyl ring with heteroaromatic rings like pyridine, particularly with nitrogen at the ortho-position to the piperazine ring, has been shown to dramatically enhance potency.[6][9] Also, double substitution on the phenyl ring, such as with a trifluoromethyl and a chloro group, can significantly improve inhibitory activity.[2][9]
-
-
Possible Cause 2: Inappropriate linker between the aromatic rings.
-
Troubleshooting Tip: The rigidity and orientation of the piperazine linker are crucial for activity.[1] More flexible or extended linkers have been shown to be essentially inactive.[1] Ensure that the piperazine ring maintains an optimal conformation for binding to the L-shaped acyl chain-binding chamber of LpxH.[8][11]
-
-
Possible Cause 3: Modifications to the N-acyl indoline group are detrimental.
-
Troubleshooting Tip: While the phenyl ring is a primary focus for modification, changes to the indoline "head" group can also affect potency. For example, incorporating an N-methyl-N-phenyl-methanesulfonamide moiety has resulted in a significant enhancement of potency.[6]
-
Issue 2: Inconsistent Results in the LpxH Activity Assay
-
Possible Cause 1: Instability of the LpxH enzyme.
-
Possible Cause 2: Interference with the malachite green assay.
-
Troubleshooting Tip: Ensure that the components of your reaction buffer, such as detergents (e.g., Triton X-100) and Mn²⁺, do not interfere with the malachite green reagent.[7] It is recommended to generate a phosphate standard curve in the same buffer conditions as your enzymatic assay to confirm linearity.[7]
-
-
Possible Cause 3: Incorrect substrate concentration.
Issue 3: Poor Antibacterial Activity Despite Potent Enzymatic Inhibition
-
Possible Cause 1: Limited outer membrane permeability.
-
Troubleshooting Tip: Gram-negative bacteria have a protective outer membrane that can prevent inhibitors from reaching their target.[5] Some potent LpxH inhibitors may lack activity against wild-type E. coli due to this barrier.[4] Consider co-administration with outer membrane permeability enhancers to increase the intracellular concentration of your compound.[2][11]
-
-
Possible Cause 2: Efflux pump activity.
-
Troubleshooting Tip: Bacteria can actively pump out antibiotics, reducing their effectiveness. Test your compounds against bacterial strains with efflux pump deletions (e.g., ΔtolC) to determine if efflux is a contributing factor.[2]
-
Data Presentation
Table 1: In Vitro Potency of this compound and Selected Derivatives
| Compound | Modification | Target Enzyme | IC50 (nM) | Reference |
| AZ1 | Parent Compound | E. coli LpxH | 147 | [1] |
| AZ1 | Parent Compound | K. pneumoniae LpxH | 360 | [9] |
| JH-LPH-06 | m-bromophenyl piperazine | E. coli LpxH | Strongest inhibition at 1 µM | [1] |
| JH-LPH-33 | Chloro-substitution on phenyl ring | K. pneumoniae LpxH | 26 | [2] |
| JH-LPH-86 | ortho-pyridinyl substitution | K. pneumoniae LpxH | 85 | [9] |
| JH-LPH-90 | ortho-pyridinyl substitution | K. pneumoniae LpxH | 112 | [9] |
| JH-LPH-92 | 2-chloro-4-trifluoromethyl pyridine | K. pneumoniae LpxH | 4.6 | [9] |
| JH-LPH-106 | N-methyl-N-phenyl-methanesulfonamide on indoline | K. pneumoniae LpxH | 0.044 | [6] |
| JH-LPH-107 | N-methyl-N-phenyl-methanesulfonamide on aniline | K. pneumoniae LpxH | 0.13 | [6] |
Table 2: Antibacterial Activity of Selected LpxH Inhibitors
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| AZ1 | K. pneumoniae (ATCC 10031) | >64 | [2] |
| JH-LPH-28 | K. pneumoniae (ATCC 10031) | 2.8 | [2] |
| JH-LPH-33 | K. pneumoniae (ATCC 10031) | 1.6 | [2] |
| JH-LPH-106 | E. coli (25922) | 0.63 | [6] |
| JH-LPH-106 | K. pneumoniae (10031) | 0.04 | [6] |
| JH-LPH-107 | E. coli (25922) | 0.31 | [6] |
| JH-LPH-107 | K. pneumoniae (10031) | 0.04 | [6] |
Experimental Protocols
1. LpxE-Coupled Malachite Green Assay for LpxH Activity
This protocol is adapted from previously described methods.[10][13]
-
Materials:
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO.
-
Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn).
-
Enzyme: Purified LpxH (e.g., from K. pneumoniae).
-
Inhibitor: this compound derivative dissolved in DMSO.
-
Quenching Solution: 5 mM EDTA.
-
LpxE Enzyme: Purified Aquifex aeolicus LpxE.
-
Malachite Green Reagent.
-
-
Procedure:
-
Prepare two reaction mixtures. Mixture 1 contains the assay buffer with 200 µM UDP-DAGn. Mixture 2 contains the assay buffer with LpxH (e.g., 20 ng/mL) and 2x the final desired concentration of the inhibitor.
-
Pre-incubate both mixtures at 37°C for 10 minutes.
-
To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate, 10 ng/mL LpxH, and the desired inhibitor concentration.
-
At specific time points, take an aliquot (e.g., 20 µL) of the reaction mixture and add it to a well of a 96-well plate containing the quenching solution (EDTA) to stop the LpxH reaction.
-
Add purified LpxE to a final concentration of 5 µg/mL to each well.
-
Incubate the plate at 37°C for 30 minutes to allow LpxE to hydrolyze the lipid X product to release inorganic phosphate.
-
Add formic acid to a final concentration of 3.75 M to quench the LpxE reaction.[10]
-
Add the malachite green reagent and measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Synthesis of this compound Analogs
A general synthetic scheme for AZ1 analogs involves the coupling of N-phenyl-substituted piperazines with N-acyl indoline sulfonyl chlorides.[1][7] For heteroaromatic analogs, the synthesis can be achieved through Pd-mediated coupling of commercially available aryl bromides.[9]
Visualizations
Caption: The Raetz pathway for lipid A biosynthesis, highlighting the inhibition of LpxH.
Caption: Workflow for the design and evaluation of potent LpxH inhibitors.
Caption: Troubleshooting logic for addressing low potency of this compound derivatives.
References
- 1. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sites.duke.edu [sites.duke.edu]
- 8. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The UDP-diacylglucosamine Pyrophosphohydrolase LpxH in Lipid A Biosynthesis Utilizes Mn2+ Cluster for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
overcoming LpxH-IN-AZ1 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LpxH-IN-AZ1, a potent inhibitor of the LpxH enzyme. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of most Gram-negative bacteria. By inhibiting LpxH, this compound disrupts the synthesis of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane, leading to bacterial cell death.
Q2: What is the primary challenge in working with this compound?
A2: The primary challenge is its low solubility in aqueous solutions. This compound is a hydrophobic compound, which can lead to precipitation when added to aqueous buffers, cell culture media, or assay solutions. This can significantly impact the accuracy and reproducibility of experimental results.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 10 mM (4.53 mg/mL).[1] Sonication is recommended to ensure complete dissolution.[1]
Q4: What is the maximum recommended final concentration of DMSO in my experiments?
A4: The maximum tolerated DMSO concentration varies depending on the experimental system. For in vitro enzyme assays, concentrations up to 10% have been used to mitigate solubility issues with this compound.[2] However, it is crucial to include a DMSO control to assess its effect on enzyme activity. For cell-based assays, the final DMSO concentration should generally be kept below 1%, as higher concentrations can be toxic to cells. The specific tolerance should be determined for each cell line.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides solutions to common problems encountered due to the poor aqueous solubility of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer or media | This compound is highly hydrophobic and will precipitate out of solution when the concentration of the organic solvent (e.g., DMSO) is too low. | - Use a gradient dilution: Instead of adding the DMSO stock solution directly to the aqueous solution, first perform a serial dilution of the stock in DMSO to get closer to the final desired concentration. Then, add the diluted DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing. - Pre-warm solutions: Warming the aqueous buffer or cell culture media to 37°C before adding the this compound solution can help improve solubility.[1] - Increase the final DMSO concentration: For enzyme assays, if precipitation is observed, consider increasing the final DMSO concentration in the assay buffer. A final concentration of 5-10% may be necessary.[2] Always include a corresponding DMSO control. |
| Inconsistent or lower-than-expected activity in experiments | The compound may not be fully dissolved, leading to a lower effective concentration. | - Ensure complete dissolution of the stock solution: After dissolving this compound in DMSO, visually inspect the solution for any particulate matter. If present, sonicate the solution until it is clear.[1] - Prepare fresh dilutions: Diluted working solutions of this compound in aqueous buffers may not be stable over long periods. Prepare fresh dilutions for each experiment. |
| Cell toxicity observed in control wells (with DMSO but no this compound) | The cell line may be sensitive to the concentration of DMSO used. | - Determine the DMSO tolerance of your cell line: Before conducting experiments with this compound, perform a dose-response experiment with DMSO alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint. - Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower if possible. This may require preparing a more concentrated stock solution of this compound if the desired final concentration of the inhibitor is high. |
Quantitative Data Summary
The following table summarizes the known solubility and inhibitory concentrations of this compound.
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | 4.53 mg/mL (10 mM) | DMSO | [1] |
| IC₅₀ (Klebsiella pneumoniae LpxH) | 0.36 µM | In vitro enzyme assay | [1] |
| IC₅₀ (Escherichia coli LpxH) | 0.14 µM | In vitro enzyme assay | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound powder (Molecular Weight: 453.48 g/mol ). For 1 mL of a 10 mM stock solution, you will need 4.53 mg.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any particulate matter is visible, place the tube in a sonicator bath for 5-10 minutes, or until the solution is completely clear.
-
Store the 10 mM stock solution at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization for In Vitro Enzyme Assays
Objective: To prepare working solutions of this compound for an in vitro LpxH enzyme assay, addressing its low aqueous solubility.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.02% Triton X-100, 1 mM MnCl₂)
-
Vortex mixer
Procedure:
-
Determine the final desired DMSO concentration: Based on preliminary experiments, determine the highest tolerable DMSO concentration for your LpxH enzyme assay (e.g., 5% or 10%).[2]
-
Prepare intermediate dilutions in DMSO: Create a serial dilution series of this compound in 100% DMSO. For example, to achieve a final concentration range of 0.1 µM to 10 µM in an assay with a final DMSO concentration of 5%, you would prepare intermediate DMSO stocks at 20x the final concentration (e.g., 2 µM to 200 µM).
-
Prepare the final reaction mixture: a. Pre-warm the assay buffer to the reaction temperature (e.g., 37°C). b. In a reaction tube, add all assay components except the enzyme and the inhibitor. c. Add the appropriate volume of the this compound intermediate dilution in DMSO to the reaction mixture while vortexing to ensure rapid and thorough mixing. The volume of the DMSO solution should correspond to the desired final DMSO concentration (e.g., for a 100 µL final reaction volume and a 5% final DMSO concentration, add 5 µL of the 20x inhibitor stock). d. Add a corresponding volume of DMSO without inhibitor to the control reactions. e. Pre-incubate the reaction mixture for a few minutes. f. Initiate the reaction by adding the LpxH enzyme.
Visualizations
Lipid A Biosynthesis Pathway and LpxH Inhibition
The following diagram illustrates the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, highlighting the step inhibited by this compound.
Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Solubility and Activity
This workflow outlines the key steps for successfully preparing and testing this compound in an experimental setting.
Caption: A logical workflow for preparing and testing this compound.
References
troubleshooting LpxH-IN-AZ1 instability in solution
Welcome to the technical support center for LpxH-IN-AZ1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding the inhibitor's stability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential problems you might encounter when working with this compound.
Q1: My this compound is precipitating out of solution. What should I do?
A1: Precipitation is a common issue with hydrophobic small molecules like this compound when transitioning from a high-concentration organic stock solution to an aqueous experimental buffer. Here are several steps you can take to troubleshoot this problem:
-
Optimize Your Dilution Strategy: Avoid diluting your high-concentration DMSO stock directly into your aqueous buffer. Instead, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your experimental medium. This gradual decrease in the inhibitor's concentration and the presence of some DMSO in the intermediate dilutions can help maintain solubility.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent and sufficient to maintain solubility without adversely affecting your experimental system. For many cell-based assays, a final DMSO concentration of up to 0.5-1% is tolerated, while enzymatic assays might allow for higher concentrations (e.g., 7-10%).[1][2] Always include a vehicle control (DMSO alone) in your experiments.
-
Temperature Considerations: Dissolving this compound in DMSO may require gentle warming or sonication. When preparing your working solution, pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the inhibitor solution can help prevent precipitation caused by temperature shock.
-
Sonication: If you observe precipitation after dilution, brief sonication of the solution can help redissolve the compound.
-
Consider a More Soluble Analog: If precipitation issues persist, consider using a more soluble analog of this compound, such as JH-LPH-97, which was designed for enhanced aqueous solubility.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
| Storage Condition | Recommended Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
Data sourced from supplier information.
To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: The solubility of this compound in DMSO is approximately 4.53 mg/mL , which corresponds to a 10 mM stock solution. Sonication is recommended to aid dissolution.
Q4: I am not observing the expected inhibitory activity in my assay. What could be the reason?
A4: Several factors could contribute to a lack of inhibitory activity:
-
Precipitation: As discussed in Q1, if the inhibitor has precipitated out of solution, its effective concentration will be lower than intended. Visually inspect your solutions for any signs of precipitation.
-
Inhibitor Degradation: Ensure that the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
-
Assay Conditions: Verify that your assay conditions are optimal for LpxH activity. LpxH is a Mn2+-dependent enzyme and requires a detergent like Triton X-100 for optimal activity in vitro.[1][2][4][5]
-
Incorrect Concentration: Double-check your calculations for preparing the working solutions.
Q5: Are there more potent alternatives to this compound?
A5: Yes, several analogs of this compound have been developed with enhanced potency. For example, JH-LPH-33 has been shown to be significantly more potent than this compound.[1][3][6][7]
| Compound | IC50 vs. K. pneumoniae LpxH | IC50 vs. E. coli LpxH |
| This compound | 0.36 µM | 0.14 µM |
| JH-LPH-28 | 0.11 µM | 0.083 µM |
| JH-LPH-33 | 0.026 µM | 0.046 µM |
Data extracted from Cho J, et al. (2020).[1]
If you are struggling with the potency of this compound, considering one of these more potent analogs might be beneficial.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common experimental setups.
Protocol 1: Preparation of this compound for In Vitro Enzymatic Assays
This protocol is based on established methods for LpxH enzyme inhibition assays.[1][2][8]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT)[1][2]
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder. The molecular weight of this compound is 453.48 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of powder, add 220.5 µL of DMSO).
-
Vortex thoroughly and sonicate for 10-15 minutes to ensure complete dissolution.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to get closer to your final desired concentration. For example, to achieve a final assay concentration in the micromolar range, you might prepare 1 mM and 100 µM intermediate stocks.
-
-
Prepare the Final Working Solution:
-
Pre-warm the assay buffer to 37°C.
-
For the enzymatic reaction, two mixtures are typically prepared:
-
Mixture 1 (Substrate Mix): Contains the assay buffer with the LpxH substrate (e.g., 100 µM UDP-DAGn) and 10% DMSO.
-
Mixture 2 (Enzyme/Inhibitor Mix): Contains the assay buffer with the LpxH enzyme and the desired concentration of this compound (prepared from your DMSO stock).
-
-
The final concentration of DMSO in the reaction should be kept consistent across all conditions (e.g., 10%).[2]
-
Protocol 2: Preparation of this compound for Cell-Based Minimum Inhibitory Concentration (MIC) Assays
This protocol is adapted from standard broth microdilution methods used for testing LpxH inhibitors.[1][2]
Materials:
-
This compound 10 mM stock solution in DMSO
-
Cation-adjusted Mueller-Hinton (MH) medium
-
Sterile 96-well plates
Procedure:
-
Prepare Serial Dilutions of this compound:
-
Inoculate with Bacteria:
-
Prepare a bacterial inoculum as per standard MIC testing protocols (e.g., diluted to an OD600 of 0.006).[1]
-
Add the bacterial suspension to each well of the 96-well plate containing the serially diluted inhibitor.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-22 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
-
Visualizations
LpxH Signaling Pathway in Lipid A Biosynthesis
LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria. Its inhibition disrupts the formation of the bacterial outer membrane, leading to cell death.[6]
Caption: LpxH in the Raetz pathway of lipid A biosynthesis.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.duke.edu [sites.duke.edu]
- 6. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LpxH-IN-AZ1 Concentration for Enzymatic Assays
Welcome to the technical support center for the use of LpxH-IN-AZ1 and its analogs in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental protocols, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH). LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in the majority of Gram-negative bacteria.[1][2] Lipid A is an essential component of the outer membrane of these bacteria.[1] By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to antibacterial effects.[1] Specifically, this compound and its analogs are sulfonyl piperazine inhibitors that bind to the LpxH enzyme.[3]
Q2: What is the typical potency of this compound?
A2: The potency of this compound, typically measured as the half-maximal inhibitory concentration (IC50), varies depending on the bacterial species from which the LpxH enzyme is derived. For example, the IC50 of this compound against E. coli LpxH is approximately 0.14 µM, while against K. pneumoniae LpxH, it is around 0.36 µM.[4] More potent analogs have been developed with significantly lower IC50 values.
Q3: How should I prepare this compound for my assay?
A3: this compound and similar sulfonyl piperazine compounds may have limited aqueous solubility. It is recommended to dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a stock solution. For the enzymatic assay, this stock can then be diluted in the assay buffer. It is crucial to ensure the final DMSO concentration in the assay is consistent across all experimental conditions and controls, typically not exceeding 1-5%, as higher concentrations can affect enzyme activity.
Data Presentation
The following table summarizes the in vitro potency of this compound and some of its more potent analogs against LpxH from Escherichia coli and Klebsiella pneumoniae.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | E. coli LpxH | 0.14 | [4] |
| This compound | K. pneumoniae LpxH | 0.36 | [4] |
| JH-LPH-28 | E. coli LpxH | 0.083 | [4] |
| JH-LPH-28 | K. pneumoniae LpxH | 0.11 | [4] |
| JH-LPH-33 | E. coli LpxH | 0.046 | [4] |
| JH-LPH-33 | K. pneumoniae LpxH | 0.026 | [4] |
Experimental Protocols
Key Signaling Pathway: Raetz Pathway of Lipid A Biosynthesis
The diagram below illustrates the Raetz pathway, highlighting the role of LpxH.
LpxE-Coupled Malachite Green Assay for LpxH Activity
This protocol describes a non-radioactive, colorimetric assay to measure LpxH activity and its inhibition by compounds like this compound.
Workflow Diagram:
Materials:
-
LpxH enzyme (e.g., from E. coli or K. pneumoniae)
-
UDP-2,3-diacylglucosamine (UDP-DAGn) substrate
-
This compound or other inhibitors
-
LpxE enzyme (Aquifex aeolicus)
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT
-
Quenching Solution 1: 50 mM EDTA
-
Quenching Solution 2: 3.75 M Formic Acid
-
Malachite Green Reagent
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer containing a final DMSO concentration of 10%.
-
Prepare the LpxH enzyme solution in the assay buffer. The final concentration will depend on the enzyme's specific activity.
-
Prepare the UDP-DAGn substrate solution in the assay buffer. A typical concentration is 100 µM.
-
-
LpxH Reaction:
-
In a 96-well plate, add the LpxH enzyme solution to wells containing different concentrations of this compound or DMSO vehicle control.
-
Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding an equal volume of the UDP-DAGn substrate solution.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the LpxH reaction by adding EDTA to a final concentration of 5 mM.
-
-
LpxE Coupling Reaction:
-
Add purified A. aeolicus LpxE to each well to a final concentration of 5 µg/mL.
-
Incubate the plate at 37°C for 30 minutes. This step releases the inorganic phosphate from the Lipid X product of the LpxH reaction.
-
Stop the LpxE reaction by adding formic acid.
-
-
Detection:
-
Add the malachite green reagent to each well.
-
Incubate at room temperature for 15-30 minutes for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
Logical Troubleshooting Flow:
| Issue | Potential Cause | Recommended Solution |
| No or very low LpxH activity in control wells | Degraded or inactive LpxH enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C. Perform a quality control check on the enzyme lot. |
| Omission or incorrect concentration of a critical buffer component. | Verify the concentration of all buffer components, especially MnCl₂, which is essential for LpxH activity.[4] | |
| Degraded UDP-DAGn substrate. | Use a fresh preparation of the substrate. Store it properly to avoid degradation. | |
| High background signal in no-enzyme controls | Phosphate contamination in buffers or reagents. | Use high-purity water and reagents. Prepare fresh buffers. |
| Spontaneous hydrolysis of the substrate. | Evaluate the stability of the substrate under assay conditions without the enzyme. | |
| Contaminating phosphatase activity in the LpxE preparation. | Purify the LpxE enzyme further or test a different batch. | |
| Inconsistent or irreproducible results | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting errors. |
| Poor solubility of this compound at higher concentrations. | Visually inspect the wells for precipitation. If observed, the final DMSO concentration in the assay can be carefully increased (e.g., from 5% to 10%) to improve solubility. Ensure this higher DMSO concentration does not significantly impact enzyme activity by running appropriate controls. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. | |
| This compound shows no or very weak inhibition | Incorrect inhibitor concentration. | Verify the calculations for the inhibitor dilutions. Prepare a fresh stock solution. |
| Degraded inhibitor. | Use a fresh sample of the inhibitor. | |
| Substrate concentration is too high. | For competitive inhibitors, high substrate concentrations will lead to an underestimation of potency. Determine the Michaelis constant (Km) for UDP-DAGn and use a substrate concentration at or near the Km. | |
| Artifactual inhibition in the coupled assay | The inhibitor may be affecting the coupling enzyme (LpxE). | To rule this out, perform a control experiment where the LpxH reaction is allowed to proceed to completion, and then the inhibitor is added just before the LpxE step. If inhibition is still observed, the compound is likely inhibiting LpxE. |
| The inhibitor interferes with the malachite green detection chemistry. | Add the inhibitor to a known concentration of phosphate and perform the malachite green detection. A change in the expected absorbance would indicate interference. |
References
- 1. Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 2. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the chemical synthesis of LpxH-IN-AZ1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the chemical synthesis of LpxH-IN-AZ1 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is modular and typically involves the coupling of two key fragments: a substituted phenylpiperazine and 1-acetyl-5-indolinesulfonyl chloride[1]. This approach allows for the convenient synthesis of analogs by modifying either of these precursor molecules[2][3].
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are commercially available m-substituted phenylpiperazines and 1-acetyl-5-indolinesulfonyl chloride[1]. For analogs, various substituted phenylpiperazines can be used[1].
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year[4].
Q4: What is the recommended solvent for dissolving this compound?
A4: DMSO is a suitable solvent for this compound, with a solubility of up to 4.53 mg/mL (10 mM). Sonication is recommended to aid dissolution[4]. To avoid precipitation when diluting into aqueous solutions, it is advised to preheat the stock solution and the medium to 37°C[4].
Troubleshooting Guide
Low Reaction Yield
Problem: The coupling reaction between the phenylpiperazine and the indolinesulfonyl chloride results in a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Ensure stoichiometric amounts or a slight excess of the amine are used. - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Ensure the reaction is carried out under anhydrous conditions if reagents are moisture-sensitive. |
| Side Reactions | - The sulfonyl chloride group can be prone to hydrolysis. Ensure all reagents and solvents are dry. - Consider running the reaction at a lower temperature to minimize the formation of byproducts. |
| Degradation of Starting Material or Product | - Check the stability of the specific phenylpiperazine and indolinesulfonyl chloride being used under the reaction conditions. - Minimize the reaction time once the starting materials are consumed. |
Product Purification Challenges
Problem: Difficulty in isolating the pure this compound from the crude reaction mixture.
| Potential Cause | Suggested Solution |
| Co-eluting Impurities | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary to separate closely related impurities. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel). |
| Product Streaking on TLC/Column | - The sulfonamide moiety can be acidic. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can sometimes improve peak shape. |
| Poor Solubility of Crude Product | - Choose a suitable solvent system for extraction and purification based on the polarity of the product and impurities. |
Characterization Issues
Problem: The analytical data (e.g., NMR, MS) of the synthesized compound does not match the expected structure of this compound.
| Potential Cause | Suggested Solution |
| Presence of Solvents or Water | - Ensure the purified product is thoroughly dried under high vacuum to remove residual solvents. |
| Unexpected Side Products | - Re-examine the purification process to ensure all byproducts have been removed. - Analyze the spectral data carefully to identify the structure of the impurity, which can provide clues about the side reaction that occurred. |
| Multiple Conformations | - NMR studies have shown that this compound can exist in two distinct conformations in solution due to the flipping of the trifluoromethyl-substituted phenyl ring[5][6][7]. This can lead to the appearance of two sets of signals in the 19F NMR spectrum[7]. |
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs:
The synthesis of this compound analogs can be achieved by coupling commercially available m-substituted phenylpiperazines with 1-acetyl-5-indolinesulfonyl chloride[1].
-
Reaction: The coupling reaction is typically performed in the presence of a base, such as triethylamine (Et3N), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF)[1].
-
Purification: The crude product is concentrated in vacuo and then purified by column chromatography on silica gel, often using a hexane/ethyl acetate solvent system[2].
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound and Analogs against LpxH from Different Bacterial Species.
| Compound | K. pneumoniae LpxH IC50 (µM) | E. coli LpxH IC50 (µM) | Reference |
| This compound | 0.36 | 0.14 | [4][7] |
| JH-LPH-28 (fluoro-substituted analog) | 0.11 | 0.083 | [7] |
| JH-LPH-33 (chloro-substituted analog) | 0.026 | 0.046 | [7] |
Table 2: Reported Yields for the Synthesis of this compound Phenyl Group Analogs.
| Analog | R-Group on Phenyl Ring | Yield (%) | Reference |
| 3a (JH-LPH-06) | m-Br | 74 | [1] |
| 3b (JH-LPH-09) | m-Cl | 65 | [1] |
| 3c (JH-LPH-24) | m-CH3 | 43 | [1] |
| 3d (JH-LPH-26) | m-F | 58 | [1] |
| 3e (JH-LPH-25) | m-CO2Me | 52 | [1] |
Visualizations
Caption: General workflow for the chemical synthesis of this compound and its analogs.
Caption: Troubleshooting logic for addressing common issues in this compound synthesis.
References
- 1. sites.duke.edu [sites.duke.edu]
- 2. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. | Chemistry [chem.duke.edu]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cell Permeability of Sulfonyl Piperazine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the cell permeability of sulfonyl piperazine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are sulfonyl piperazine inhibitors and what is their primary mechanism of action?
A1: Sulfonyl piperazine inhibitors are a class of small molecules being investigated as potential antibiotics. A prominent target for these inhibitors is the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), which is essential in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[1][2] Lipid A is a critical component of the bacterial outer membrane, and its disruption can lead to bacterial cell death.[1][3]
Q2: Why is poor cell permeability a common issue for this class of inhibitors?
A2: Poor cell permeability is a significant hurdle for many small molecule inhibitors, including the sulfonyl piperazine class. For those targeting Gram-negative bacteria, the molecule must cross two membranes: the outer membrane and the inner cytoplasmic membrane.[1] Factors such as high polarity, low lipophilicity, or a molecular structure that is not conducive to passive diffusion can limit a compound's ability to reach its intracellular target.[4] Furthermore, some compounds may be actively removed from the cell by efflux pumps.[5]
Q3: What are the primary strategies to enhance the cell permeability of a sulfonyl piperazine inhibitor?
A3: There are three main strategies:
-
Structural Modification (SAR-driven): Systematically altering the chemical structure to improve its physicochemical properties. This involves balancing lipophilicity and solubility to achieve optimal permeability.[2][6] For sulfonyl piperazines targeting LpxH, modifications to the phenyl group and the N-acyl chain have been shown to enhance potency and activity.[6]
-
Formulation with Permeability Enhancers: Co-administering the inhibitor with agents that transiently increase membrane permeability.[7] For Gram-negative targets, outer membrane permeability enhancers have been shown to significantly sensitize bacteria to LpxH inhibitors.[6]
-
Prodrug Approach: Modifying the inhibitor into an inactive "prodrug" form that has better permeability. Once inside the cell, the prodrug is converted into the active inhibitor by cellular enzymes.[8]
Q4: How can I measure the cell permeability of my compound?
A4: Several in vitro methods are commonly used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well. It is a high-throughput method for assessing passive diffusion.[8]
-
Caco-2 Permeability Assay: This is the gold standard for predicting human oral absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that form tight junctions and mimic the intestinal epithelium.[9][10]
-
MDCK Permeability Assay: This assay uses Madin-Darby Canine Kidney (MDCK) cells. It is often used to assess blood-brain barrier penetration and can be transfected to express specific efflux transporters like P-glycoprotein (MDCK-MDR1) to study a compound's susceptibility to efflux.[4]
Troubleshooting Guide
Q: My inhibitor shows potent activity in an enzymatic assay but has a high Minimum Inhibitory Concentration (MIC) in a whole-cell assay. What should I investigate first?
A: This discrepancy strongly suggests a problem with cell permeability or efflux. The inhibitor is effective against its target enzyme but is not reaching it in sufficient concentrations within the intact cell.
Troubleshooting Workflow for Low Cellular Activity
Caption: Troubleshooting workflow for inhibitors with poor cellular activity.
Q: My PAMPA results indicate good passive diffusion, but Caco-2/MDCK results are still poor. What does this mean?
A: This pattern is a classic indicator that your compound is a substrate for active efflux pumps. PAMPA only measures passive diffusion across an artificial membrane, while cell-based assays like Caco-2 and MDCK include active transport proteins that can pump the compound out of the cell, reducing its net permeability.[4][11] To confirm this, you can perform the Caco-2/MDCK assay in the presence of known efflux pump inhibitors.[12]
Q: What specific structural modifications on the sulfonyl piperazine scaffold have been shown to improve activity?
A: Structure-activity relationship (SAR) studies on LpxH inhibitors have revealed key insights. For example, adding a chloro group to the meta-position of the trifluoromethyl-substituted phenyl ring significantly enhanced LpxH inhibition.[6] Additionally, extending the N-acyl chain can also improve the compound's potency.[6] Incorporating a pyridine ring in place of the phenyl ring has also been shown to dramatically boost inhibitory activity.[3][13] These modifications likely alter the compound's binding affinity and its physicochemical properties, which can influence permeability.
Data Summary Tables
Table 1: Comparison of Common In Vitro Permeability Assays
| Feature | PAMPA | Caco-2 Assay | MDCK Assay |
| Model System | Artificial lipid membrane[8] | Human intestinal epithelial cells[9] | Canine kidney epithelial cells[4] |
| Transport Measured | Passive diffusion only[8] | Paracellular, transcellular, and active transport[10] | Primarily transcellular and active transport |
| Throughput | High | Low to Medium | Medium |
| Primary Use Case | Early-stage screening for passive permeability[8] | Predicting oral drug absorption in humans[9] | Predicting blood-brain barrier permeability; studying specific efflux transporters[4] |
| Complexity | Low | High (requires cell culture for ~21 days)[9] | Medium (requires cell culture) |
Table 2: Strategies to Enhance Inhibitor Permeability
| Strategy | Mechanism of Action | Advantages | Considerations |
| Permeability Enhancers | Transiently disrupt the cell membrane or open tight junctions between cells.[7] | Simple formulation approach; can be applied to existing compounds.[14] | Potential for cytotoxicity; effect must be transient and reversible.[15] |
| Prodrug Approach | A lipophilic or carrier-linked moiety is attached to the inhibitor to improve uptake, then cleaved intracellularly to release the active drug.[8] | Can overcome significant permeability barriers; allows for targeted delivery.[8] | Requires careful design to ensure efficient cleavage at the target site and stability in plasma. |
| Nanocarriers | The inhibitor is encapsulated in a nanoparticle (e.g., liposome, nanoemulsion) that facilitates transport across the cell membrane.[14][15] | Protects the drug from degradation; can improve bioavailability.[15] | Complex formulation and manufacturing; potential for immunogenicity. |
Visualized Pathways and Relationships
LpxH Inhibition in the Lipid A Biosynthesis Pathway
Caption: Inhibition of the LpxH enzyme by sulfonyl piperazines disrupts the Lipid A pathway.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of a compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a microfilter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)
-
Plate shaker
-
UV/Vis plate reader or LC-MS system
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Avoid touching the membrane.
-
Prepare Donor Solutions: Dilute the test and control compounds from their DMSO stocks into PBS to a final concentration of 100-200 µM. The final DMSO concentration should be <1%.
-
Assemble PAMPA Sandwich: Add 200 µL of the donor solutions to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the filters are immersed in the acceptor solution.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sampling and Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using an established formula that accounts for the surface area of the membrane, the volume of the wells, and the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol is used to determine the apparent permeability coefficient (Papp) across a confluent monolayer of Caco-2 cells, a model of the human intestinal epithelium.[9]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer Yellow or mannitol for monolayer integrity)[16][17]
-
LC-MS/MS system for analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity. Alternatively, use a low permeability marker like Lucifer Yellow during the assay.[16]
-
Prepare for Transport Study: Wash the cell monolayers gently with pre-warmed transport buffer (37°C) on both the apical (top) and basolateral (bottom) sides.
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound solution (in transport buffer) to the apical side (donor compartment).
-
Add fresh transport buffer to the basolateral side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport (for Efflux Assessment):
-
Perform the reverse experiment by adding the compound to the basolateral side and sampling from the apical side. This helps determine if the compound is subject to efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
The Papp value (in cm/s) is calculated from the rate of appearance of the compound in the receiver compartment.
-
The Efflux Ratio is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is generally considered an indication of active efflux.[11]
-
References
- 1. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. caymanchem.com [caymanchem.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 8. mdpi.com [mdpi.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2.7. Membrane permeability assay [bio-protocol.org]
- 13. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
- 16. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Off-Target Effects of LpxH-IN-AZ1 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing LpxH-IN-AZ1 in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays, with a focus on distinguishing on-target from off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Discrepancy between enzymatic and cellular potency | 1. Poor cell permeability: The compound may not be reaching the intracellular target at sufficient concentrations. 2. Efflux pump activity: The compound may be actively transported out of the bacterial cell. 3. Off-target toxicity: At higher concentrations, the compound may be causing cell death through mechanisms unrelated to LpxH inhibition. | 1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. 2. Use an efflux pump inhibitor as a control to assess its impact on cellular potency. 3. Compare the cellular phenotype with that of a known LpxH inhibitor with a different chemical scaffold. |
| Unexpected cellular phenotype | Off-target engagement: The compound may be interacting with other proteins in the cell, leading to an unforeseen biological response. | 1. Perform a proteome-wide thermal shift assay to identify potential off-target binders. 2. Conduct a kinome scan to assess for off-target kinase inhibition, a common liability for ATP-competitive inhibitors. 3. Utilize an inactive control compound that is structurally similar to this compound but does not inhibit LpxH to see if the phenotype persists. |
| Inconsistent results between experiments | 1. Variable compound stability: The compound may be degrading in the cell culture medium. 2. Cell density effects: The effective concentration of the compound can vary with cell density. | 1. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment. 2. Standardize cell densities for all experiments and perform dose-response curves at different cell densities. |
| Toxicity in eukaryotic cells (if applicable) | Off-target effects on mammalian orthologs or other proteins: The compound may not be selective for the bacterial target over host cell proteins. | 1. Test the cytotoxicity of this compound on a relevant eukaryotic cell line. 2. If toxicity is observed, perform target deconvolution studies in the eukaryotic cells to identify the off-target(s). |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of LpxH (UDP-2,3-diacylglucosamine hydrolase), a key zinc-dependent metalloenzyme in the lipopolysaccharide (LPS) biosynthetic pathway of most Gram-negative bacteria. Inhibition of LpxH blocks the production of LPS, which is essential for the integrity of the outer membrane of these bacteria.
2. Why is it important to consider off-target effects for this compound?
While this compound has been shown to be selective for LpxH, no small molecule inhibitor is perfectly specific. Off-target effects can lead to misinterpretation of experimental data, attributing a biological phenotype to the inhibition of LpxH when it may be caused by the modulation of another protein. This is particularly critical in drug development to avoid unforeseen toxicity.
3. What are the recommended controls when using this compound in cellular assays?
To ensure that the observed cellular phenotype is due to the inhibition of LpxH, it is crucial to include the following controls:
-
An inactive control compound: This is a molecule that is structurally very similar to this compound but does not inhibit LpxH. It helps to distinguish the effects of LpxH inhibition from non-specific effects of the chemical scaffold.
-
A structurally distinct LpxH inhibitor: Using another known LpxH inhibitor with a different chemical structure can help to confirm that the observed phenotype is a result of LpxH inhibition.
-
Genetic controls: If possible, comparing the phenotype induced by this compound with the phenotype of a genetic knockdown or knockout of the lpxH gene can provide strong evidence for on-target activity.
4. How can I confirm that this compound is engaging LpxH in my cellular assay?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure the engagement of a compound with its target protein in intact cells. This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand. An increase in the thermal stability of LpxH in the presence of this compound provides direct evidence of target engagement.
5. What should I do if I suspect an off-target effect?
If you suspect an off-target effect, a systematic approach is necessary for identification and validation. This can include:
-
Proteomic profiling: Techniques like proteome-wide thermal shift assays can identify other proteins that are stabilized by this compound, suggesting a direct interaction.
-
Kinase screening: Broad-panel kinase screens (kinome scans) can determine if this compound inhibits any kinases, which are common off-targets for small molecule inhibitors.
-
Phenotypic screening: Comparing the cellular phenotype of this compound treatment with databases of phenotypes for other compounds can provide clues about potential off-target pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: On-Target Potency of this compound
| Parameter | Value | Species | Reference |
| LpxH Enzymatic IC50 | 20 nM | Escherichia coli | |
| Cellular MIC | 0.78 µM | Escherichia coli (WT) | |
| Cellular MIC | 0.05 µM | Escherichia coli (ΔtolC) |
Table 2: Selectivity Profile of this compound
| Off-Target Class | Assay Type | Result | Reference |
| Metalloenzymes | Enzymatic Assays | >50 µM IC50 against a panel of human metalloenzymes | |
| Kinases | Kinome Scan | Data not publicly available. Recommended to perform a screen. | |
| Other Cellular Proteins | Proteome-wide CETSA | Data not publicly available. Recommended to perform a screen. |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement in E. coli
This protocol is adapted for determining the engagement of this compound with LpxH in intact E. coli cells.
Materials:
-
E. coli culture
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-LpxH antibody
Procedure:
-
Cell Culture and Treatment: Grow E. coli to mid-log phase. Pellet the cells and resuspend in fresh medium. Treat the cells with this compound at the desired concentration (and a DMSO control) for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a temperature gradient (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lysis: Immediately after heating, lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble LpxH at each temperature by SDS-PAGE and Western blotting using an anti-LpxH antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble LpxH as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
2. Proteome-Wide Thermal Shift Assay for Off-Target Identification
This protocol provides a general workflow for identifying off-targets of this compound in the bacterial proteome.
Materials:
-
E. coli culture
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
High-speed refrigerated centrifuge
-
Mass spectrometer
Procedure:
-
Cell Culture and Lysis: Grow E. coli to mid-log phase. Harvest the cells and prepare a cell lysate.
-
Treatment: Divide the lysate into two aliquots: one treated with this compound and the other with DMSO.
-
Heating: Heat both aliquots across a temperature gradient.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to separate the soluble fraction from the aggregated proteins.
-
Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for proteomic analysis (e.g., by trypsin digestion and tandem mass tag (TMT) labeling).
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in the soluble fraction at each temperature. Proteins that show a significant thermal shift upon this compound treatment are potential off-targets.
Visualizations
Caption: The LpxH pathway in Gram-negative bacteria and the point of inhibition by this compound.
Caption: A workflow for troubleshooting and identifying off-target effects of this compound.
Caption: The logical relationship between on-target and off-target effects contributing to an observed cellular phenotype.
Technical Support Center: Strategies to Reduce Efflux Pump-Mediated Resistance to LpxH-IN-AZ1
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LpxH inhibitor, LpxH-IN-AZ1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated resistance.
Troubleshooting Guides
Issue 1: this compound shows high enzymatic inhibition but poor whole-cell activity against wild-type Gram-negative bacteria.
Question: My in vitro assays show that this compound is a potent inhibitor of purified LpxH, but it has a high Minimum Inhibitory Concentration (MIC) against my wild-type bacterial strains (e.g., E. coli, K. pneumoniae). What is the likely cause and how can I troubleshoot this?
Answer:
This is a common issue encountered with this compound and its analogs. The discrepancy between enzymatic activity and whole-cell activity is primarily due to two factors: the outer membrane barrier and active efflux of the compound by multidrug resistance (MDR) efflux pumps.[1][2][3] The AcrAB-TolC efflux pump is a major contributor to this resistance in Enterobacterales.[1]
Troubleshooting Steps:
-
Confirm Efflux Pump Involvement:
-
Test the activity of this compound against an efflux-deficient mutant strain (e.g., a ΔtolC or ΔacrB mutant). A significantly lower MIC in the mutant strain compared to the wild-type is a strong indicator of efflux.[1][3][4]
-
Perform an efflux pump activity assay, such as an ethidium bromide accumulation assay, to compare efflux activity in your wild-type and resistant strains.
-
-
Strategies to Potentiate this compound Activity:
-
Combination with an Efflux Pump Inhibitor (EPI): While specific quantitative data for the synergy between this compound and EPIs is not extensively published, the principle is well-established for other AcrAB-TolC substrates. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized competitive inhibitor of RND-type efflux pumps, including AcrAB-TolC.[5] A checkerboard assay can be performed to determine if a sub-inhibitory concentration of PAβN potentiates the activity of this compound.
-
Combination with an Outer Membrane Permeabilizer: The outer membrane can be a significant barrier to this compound entry. Co-administration with an outer membrane permeabilizer can dramatically increase the intracellular concentration of the inhibitor. Polymyxin B nonapeptide (PMBN) has been shown to potentiate the activity of this compound analogs against wild-type E. coli.[1]
-
Structural Modification of this compound: Research has shown that modifications to the this compound scaffold can enhance its potency and reduce its susceptibility to efflux. Analogs with modifications to the phenyl ring, such as the addition of a chloro group (e.g., JH-LPH-33) or replacement with a pyridinyl group, have demonstrated significantly improved activity against wild-type K. pneumoniae.[4][5]
-
Issue 2: Development of resistance to this compound during prolonged exposure experiments.
Question: During my serial passage experiments, the bacteria are developing resistance to this compound. What are the potential mechanisms, and how can I investigate them?
Answer:
Resistance development is a critical concern in antibiotic development. For LpxH inhibitors, resistance can arise from several mechanisms:
-
Upregulation of Efflux Pumps: Bacteria may increase the expression of efflux pump genes (e.g., acrA, acrB, tolC) in response to the selective pressure of the inhibitor.
-
Target Modification: Mutations in the lpxH gene that alter the drug-binding site can reduce the inhibitory activity of this compound.
-
Changes in Membrane Composition: Alterations to the lipid A structure or other membrane components can affect the susceptibility of the bacteria.
Troubleshooting and Investigation:
-
Characterize the Resistant Mutants:
-
Sequence the lpxH gene in the resistant isolates to identify any mutations compared to the parent strain.
-
Quantify the expression of efflux pump genes (e.g., using qRT-PCR) in the resistant strains compared to the parent strain.
-
Perform whole-genome sequencing to identify other potential resistance-conferring mutations.
-
-
Assess the Synergy of Combination Therapies:
-
Test the resistant strains for susceptibility to this compound in combination with an EPI or an outer membrane permeabilizer. If resistance is due to efflux pump upregulation, these combinations may restore susceptibility.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH). LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis in most Gram-negative bacteria.[3][6] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane and is essential for bacterial viability.[6] Inhibition of LpxH disrupts the synthesis of lipid A, leading to a loss of outer membrane integrity and bacterial cell death.[1][4]
Q2: Which efflux pumps are known to be involved in resistance to this compound?
A2: The primary efflux pump implicated in resistance to this compound in Enterobacterales such as E. coli and K. pneumoniae is the AcrAB-TolC efflux pump, which belongs to the Resistance-Nodulation-Division (RND) superfamily.[1] This is evidenced by the increased susceptibility of ΔtolC and ΔacrB mutant strains to this compound and its analogs.[1][3][4]
Q3: What are some known efflux pump inhibitors (EPIs) that could be tested in combination with this compound?
A3: Phenylalanine-arginine β-naphthylamide (PAβN) is a well-characterized, broad-spectrum EPI that acts as a competitive inhibitor of RND-type efflux pumps.[5] Other classes of EPIs that have been investigated include pyridopyrimidines and arylpiperazines.[5]
Q4: How can I quantify the synergistic effect of an EPI or outer membrane permeabilizer with this compound?
A4: The checkerboard assay is the standard method for quantifying synergy. This assay involves testing a matrix of serial dilutions of two compounds to determine their combined effect on bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, or antagonism.
Q5: Are there any structural modifications to this compound that have been shown to overcome efflux-mediated resistance?
A5: Yes, several studies have demonstrated that structural modifications to this compound can significantly improve its antibacterial activity against wild-type strains. For example, the analog JH-LPH-33, which has a chloro-substitution, shows a more than 40-fold improvement in MIC against K. pneumoniae compared to this compound.[4] Furthermore, replacing the phenyl ring with a pyridinyl group has led to analogs with even greater potency.[5]
Data Presentation
Table 1: In Vitro Activity of this compound and its Analogs against LpxH from E. coli and K. pneumoniae
| Compound | Target Organism | IC₅₀ (µM) |
| This compound | E. coli LpxH | 0.14 |
| This compound | K. pneumoniae LpxH | 0.36 |
| JH-LPH-33 | E. coli LpxH | 0.046 |
| JH-LPH-33 | K. pneumoniae LpxH | 0.026 |
| JH-LPH-86 | K. pneumoniae LpxH | 0.085 |
| JH-LPH-92 | K. pneumoniae LpxH | 0.0046 |
Data compiled from multiple sources.[1][5]
Table 2: Whole-Cell Antibacterial Activity (MIC) of this compound and its Analogs
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | K. pneumoniae 10031 | >64 |
| JH-LPH-33 | K. pneumoniae 10031 | 1.6 |
| JH-LPH-86 | K. pneumoniae 10031 | 0.25 |
| JH-LPH-92 | K. pneumoniae 10031 | 0.08 |
| JH-LPH-97 | K. pneumoniae 10031 | 0.10 |
Data compiled from multiple sources.[4][5]
Table 3: Potentiation of LpxH Inhibitor Activity by an Outer Membrane Permeabilizer
| LpxH Inhibitor | Bacterial Strain | Treatment | MIC (µg/mL) |
| AZ1 | Wild-type E. coli | + 10 µg/mL PMBN | 1.8 |
| JH-LPH-33 | Wild-type E. coli | + 10 µg/mL PMBN | 0.2 |
Data from a study on LpxH inhibitors.[1]
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound with an efflux pump inhibitor or outer membrane permeabilizer.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the potentiating agent (e.g., PAβN, PMBN)
Methodology:
-
Preparation of Drug Dilutions:
-
Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound in MHB.
-
Along the y-axis, prepare serial two-fold dilutions of the potentiating agent.
-
The final plate should contain a grid of concentrations, with wells containing single agents serving as controls.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Potentiator = (MIC of Potentiator in combination) / (MIC of Potentiator alone)
-
-
Calculate the FIC Index (FICI) = FIC of this compound + FIC of Potentiator.
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
Objective: To measure and compare the efflux pump activity of different bacterial strains (e.g., wild-type vs. suspected resistant mutant).
Materials:
-
Fluorometer or fluorescence plate reader
-
Bacterial cultures grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution
-
Glucose
-
Efflux pump inhibitor (e.g., PAβN) as a positive control
Methodology:
-
Cell Preparation:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Assay Setup:
-
Add the bacterial cell suspension to the wells of a microplate or cuvette.
-
If using an EPI as a control, pre-incubate the cells with the inhibitor.
-
-
Fluorescence Measurement:
-
Add EtBr to the cell suspension to a final concentration that is sub-inhibitory.
-
Immediately begin monitoring the fluorescence over time using an excitation wavelength of ~530 nm and an emission wavelength of ~600 nm.
-
After the fluorescence signal stabilizes (indicating a steady state of EtBr influx and efflux), add glucose to energize the efflux pumps. A decrease in fluorescence indicates active efflux of EtBr.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
A lower level of steady-state fluorescence or a more rapid decrease in fluorescence after the addition of glucose indicates higher efflux pump activity.
-
Compare the fluorescence curves of the wild-type strain, the suspected resistant strain, and a known efflux-deficient strain.
-
Visualizations
References
- 1. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining LpxH-IN-AZ1 Co-crystallization Conditions
Welcome to the technical support center for the co-crystallization of LpxH with the inhibitor AZ1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protein for LpxH-IN-AZ1 co-crystallization?
A1: Published successful co-crystallization of LpxH with AZ1 has utilized LpxH from Klebsiella pneumoniae.[1][2] This variant has been shown to be stable and yield high-quality crystals.[1]
Q2: At what stage should the inhibitor AZ1 be introduced?
A2: For successful co-crystal formation, it is recommended to incubate the purified LpxH protein with the AZ1 inhibitor before the final size-exclusion chromatography step.[1] This ensures that only the protein-inhibitor complex is purified and concentrated for crystallization trials.
Q3: What are the general starting conditions for this compound co-crystallization?
A3: A common starting point for crystallization is the sitting-drop vapor diffusion method at 20°C.[1] The drops are typically prepared by mixing the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your this compound co-crystallization experiments.
Problem 1: No crystals are forming, only clear drops.
This is a common issue indicating that the solution has not reached a sufficient level of supersaturation for nucleation to occur.
-
Solution 1: Increase Protein Concentration. Gradually increase the concentration of the LpxH-AZ1 complex. Successful crystallization has been reported with concentrations between 4 to 8 mg/mL.[1]
-
Solution 2: Vary Precipitant Concentration. Systematically screen a range of precipitant concentrations around the initial condition. Small, incremental increases can often induce nucleation.
-
Solution 3: pH Adjustment. The pH of the buffer can significantly impact crystal formation. It is advisable to screen a range of pH values around the initial reported condition (e.g., HEPES pH 7.0).[1]
-
Solution 4: Seeding. If you have previously obtained microcrystals, you can use them to seed new drops. This technique, known as microseed matrix seeding, can help overcome the nucleation barrier.
Problem 2: Amorphous precipitate is forming instead of crystals.
The formation of an amorphous precipitate suggests that the supersaturation level is too high, leading to rapid, disordered aggregation of the protein.
-
Solution 1: Decrease Protein Concentration. Lowering the protein concentration can slow down the kinetics of precipitation, providing more time for ordered crystal lattice formation.
-
Solution 2: Decrease Precipitant Concentration. Reducing the concentration of the precipitating agent is a direct way to lower the level of supersaturation.
-
Solution 3: Vary Drop Ratio. Changing the ratio of the protein solution to the reservoir solution in the drop (e.g., 2:1 or 1:2) can alter the equilibration kinetics and prevent rapid precipitation.[3]
-
Solution 4: Additives. The use of additives can sometimes help to increase protein solubility and prevent amorphous precipitation. Screening with various additive kits may be beneficial.
Problem 3: Crystals are too small or are showers of microcrystals.
This outcome indicates that nucleation is too rapid, leading to the formation of many small crystals rather than a few large ones.
-
Solution 1: Decrease Protein and/or Precipitant Concentration. Lowering the concentration of either the protein or the precipitant can reduce the nucleation rate, allowing fewer crystals to grow larger.
-
Solution 2: Temperature Variation. Changing the incubation temperature can affect the kinetics of crystal growth. Experiment with temperatures slightly above or below the standard 20°C.
-
Solution 3: Seeding in Metastable Conditions. Prepare drops with protein and precipitant concentrations in a metastable zone (where spontaneous nucleation does not occur) and then introduce seeds from a previous experiment. This encourages the growth of existing seeds rather than the formation of new nuclei.
Experimental Protocols & Data
This compound Co-crystallization Protocol
This protocol is based on the successful co-crystallization of Klebsiella pneumoniae LpxH with AZ1.[1]
-
Protein Purification: Purify the LpxH protein using standard methods, such as Ni-NTA affinity chromatography.
-
Inhibitor Incubation: After the initial purification step, incubate the LpxH protein with a 2-molar excess of AZ1 (dissolved in DMSO) for 30 minutes.[1]
-
Size-Exclusion Chromatography: Purify the LpxH-AZ1 complex to homogeneity using a size-exclusion chromatography column (e.g., Superdex 200).[1]
-
Concentration: Concentrate the purified complex to a final concentration of 4 to 8 mg/mL.[1]
-
Crystallization Setup:
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Protein | Klebsiella pneumoniae LpxH | [1] |
| Inhibitor | AZ1 | [1] |
| Protein Concentration | 4 - 8 mg/mL | [1] |
| Inhibitor to Protein Ratio | 2 molar equivalents | [1] |
| Crystallization Method | Sitting-drop vapor diffusion | [1] |
| Temperature | 20 °C | [1] |
| Initial Screening Condition | ||
| Precipitant | 33% PEG 400 | [1] |
| Salt | 200 mM Calcium Chloride Dihydrate | [1] |
| Buffer | 100 mM HEPES, pH 7.0 | [1] |
Visualizations
Caption: this compound Co-crystallization Workflow.
Caption: Troubleshooting Logic for Crystallization Issues.
References
Validation & Comparative
Lack of Cross-Resistance Observed in LpxH-IN-AZ1, a Novel Gram-Negative Antibiotic Candidate
LpxH-IN-AZ1, a pioneering inhibitor of the essential lipid A biosynthesis enzyme LpxH, demonstrates a promising lack of cross-resistance with existing antibiotic classes, positioning it as a potential weapon in the fight against multidrug-resistant Gram-negative bacteria. Exhibiting a novel mechanism of action, this sulfonyl piperazine compound and its more potent analogs have been the subject of intensive research, with studies indicating that resistance to LpxH inhibitors arises from specific mutations within the lpxH gene itself, rather than through mechanisms that confer resistance to other antibiotics.
This compound targets the UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the Raetz pathway of lipid A biosynthesis.[1][2] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria.[1][3] By inhibiting LpxH, these compounds not only halt the production of this vital molecule but can also lead to the accumulation of toxic intermediate metabolites, contributing to bacterial cell death.[2]
Comparative Efficacy Against Susceptible and Resistant Strains
| Compound | Organism | MIC (μg/mL) | Notes |
| This compound | K. pneumoniae (ATCC 10031) | >64[4] | Weak activity against wild-type strain. |
| JH-LpxH-33 | K. pneumoniae (ATCC 10031) | 1.6[4] | Significantly improved potency over AZ1. |
| This compound | E. coli (Wild-Type) | - | No measurable activity.[4] |
| This compound | E. coli (with PMBN) | - | Activity observed in the presence of a membrane permeability enhancer.[5] |
| JH-LpxH-33 | E. coli (with PMBN) | 0.66[5] | Potent activity in the presence of a membrane permeability enhancer. |
PMBN (Polymyxin B nonapeptide) is a membrane permeabilizer used to facilitate the entry of compounds into Gram-negative bacteria in laboratory settings.
The development of resistance to LpxH inhibitors has been shown to be a consequence of mutations in the gene encoding the LpxH enzyme.[6] This target-specific resistance mechanism is a strong indicator that this compound and its derivatives would remain effective against bacteria that have developed resistance to other antibiotic classes through mechanisms such as efflux pumps, enzymatic degradation (e.g., β-lactamases), or target alterations in other pathways.
Experimental Protocols
The primary method for assessing the in vitro activity and potential cross-resistance of this compound is the determination of the Minimum Inhibitory Concentration (MIC) via broth microdilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Select isolated colonies of the bacterial strain of interest from an agar plate after 18-24 hours of incubation.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound or its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations for testing.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[7]
-
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this compound's action and the process of its evaluation, the following diagrams illustrate the lipid A biosynthesis pathway and the experimental workflow for determining cross-resistance.
Caption: The Raetz pathway of lipid A biosynthesis, highlighting the inhibitory action of this compound on the LpxH enzyme.
Caption: Workflow for assessing cross-resistance of this compound using MIC testing against susceptible and resistant bacterial strains.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic class with potent in vivo activity targeting lipopolysaccharide synthesis in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021072369A1 - Lpxh targeting compounds, compositions thereof, and methods of making and using the same - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
